Impdh2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15Cl2N3O3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |
InChI Key |
HRXGXBGJVNUGSX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Impdh2-IN-2 (CAS 1434517-02-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with a focus on its chemical properties, mechanism of action, and its role in key signaling pathways. The information is curated for researchers and professionals in drug development and life sciences.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1434517-02-8 | [1] |
| Chemical Formula | C₂₁H₁₅Cl₂N₃O₃ | [1] |
| Molecular Weight | 428.27 g/mol | [1] |
| Mechanism of Action | Potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) | [1] |
Quantitative Biological Data
This compound has been evaluated for its inhibitory activity against IMPDH and its antibacterial properties. The key quantitative metrics are summarized below.
| Parameter | Value | Media/Conditions | Reference |
| Ki,app | 14 µM | - | [1] |
| MIC | 6.3 µM | Minimal GAST/Fe media | |
| MIC | 11 µM | Rich 7H9/ADC/Tween media |
Mechanism of Action
This compound exerts its biological effects through the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This disruption of nucleotide metabolism underlies its potential as an anti-tuberculosis agent and its relevance in studying diseases characterized by rapid cell proliferation, such as cancer.
Signaling Pathways Modulated by IMPDH2
While direct experimental evidence for the effect of this compound on specific signaling pathways is not yet available, the inhibition of its target, IMPDH2, is known to modulate several key cellular signaling cascades. The following diagrams illustrate the established roles of IMPDH2 in these pathways.
IMPDH2 in the PI3K/AKT/mTOR Signaling Pathway
IMPDH2 has been shown to play a role in the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival. Inhibition of IMPDH2 can, therefore, lead to the downregulation of this pathway.
IMPDH2 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. IMPDH2 has been identified as a downstream target of this pathway and can also influence its activity, creating a potential feedback loop.
IMPDH2 in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory and immune responses. IMPDH2 has been shown to negatively regulate TLR2-mediated NF-κB activation, suggesting a role in modulating inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data table are provided below. These protocols are based on the original research publication by Chacko S, et al. and general laboratory procedures.
Synthesis of this compound
The synthesis of this compound is described in "Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents". The general scheme involves the coupling of a substituted benzoxazole core with a carboxylic acid derivative. For the specific multi-step synthesis and characterization data, researchers are directed to the supporting information of the cited publication.
IMPDH Enzyme Inhibition Assay (Ki,app Determination)
The inhibitory activity of this compound against IMPDH was likely determined using a spectrophotometric assay that monitors the conversion of NAD⁺ to NADH at 340 nm.
General Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Enzyme and Inhibitor Incubation: Add purified recombinant IMPDH2 enzyme to the reaction buffer. Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates, inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The apparent inhibition constant (Ki,app) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
The antibacterial activity of this compound against M. tuberculosis was determined by measuring the minimum inhibitory concentration (MIC).
General Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., minimal GAST/Fe or rich 7H9/ADC/Tween).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a specified period (typically 7-14 days for M. tuberculosis).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin).
Conclusion
This compound is a valuable research tool for studying the role of IMPDH2 in various biological processes. Its potent inhibitory activity and characterized antibacterial properties make it a compound of interest for further investigation in the fields of infectious diseases and oncology. The provided information on its involvement in key signaling pathways, although based on the general function of its target, opens avenues for future research to elucidate the specific effects of this compound on cellular signaling and its potential therapeutic applications.
References
The Central Role of IMPDH2 in Cell Proliferation: A Technical Guide for Researchers
Abstract: Inosine 5′-monophosphate dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme crucial for the de novo biosynthesis of guanine nucleotides. Its heightened expression is a hallmark of rapidly proliferating cells and is strongly correlated with the progression of numerous malignancies. This document provides an in-depth examination of IMPDH2's function in cell proliferation, detailing its core enzymatic activity, its modulation of key signaling pathways, and its validation as a therapeutic target. This guide offers researchers and drug development professionals a comprehensive resource, including structured data summaries, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.
Core Function: The Engine of Guanine Nucleotide Synthesis
Inosine 5'-monophosphate dehydrogenase 2 (IMPDH2) is an essential enzyme that catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[1][2] This reaction is the first committed and rate-limiting step in the de novo synthesis pathway for guanine nucleotides, such as guanosine triphosphate (GTP).[3][4] An adequate supply of GTP is indispensable for proliferating cells, as it serves as a building block for DNA and RNA synthesis, a source of energy for various metabolic processes, and a critical component for G-protein-mediated signal transduction.
Tumor cells, with their high metabolic and proliferative demands, often cannot be sustained by salvage pathways alone and therefore exhibit a strong dependence on the de novo synthesis pathway, leading to the frequent upregulation of IMPDH2. This dependency makes IMPDH2 a pivotal node in cancer cell metabolism and a prime target for therapeutic intervention.
Quantitative Data on IMPDH2 in Cancer
The significance of IMPDH2 in oncology is underscored by its consistent upregulation across a wide range of cancers and the profound impact of its modulation on cell behavior.
Table 1: IMPDH2 Expression in Human Cancers
| Cancer Type | Expression Status | Key Findings | References |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Significantly higher expression in NSCLC tissues compared to adjacent normal tissues. | |
| Colorectal Cancer (CRC) | Upregulated | Associated with tumor progression and resistance to oxaliplatin. | |
| Breast Cancer | Upregulated | High expression (62.7% in tumors vs. 17.6% in normal tissue) correlates with lymph node metastasis and poor prognosis. | |
| Glioblastoma | Upregulated | Increased IMPDH2 expression is necessary for the activation of de novo GTP biosynthesis to fuel tumor growth. | |
| Hepatocellular Carcinoma (HCC) | Upregulated | Correlated with tumor multiplicity, TNM stage, and is an independent prognostic factor for poor survival. | |
| Leukemia | Upregulated | IMPDH activity is 15–42-fold higher in leukemia cells compared to normal leukocytes. | |
| Prostate, Kidney, Bladder Cancer | Upregulated | Suggested as a potential biomarker for these malignancies. |
Table 2: Functional Effects of IMPDH2 Modulation on Cell Proliferation
| Cell Line(s) | Cancer Type | Modulation | Observed Effect | References |
| A549 | Non-Small Cell Lung Cancer | Knockdown (shRNA) | Significantly hindered proliferation, invasion, migration, and EMT. | |
| A549 | Non-Small Cell Lung Cancer | Overexpression | Promoted proliferation, invasion, migration, and EMT. | |
| SW480, LoVo | Colorectal Cancer | Overexpression | Promoted cell proliferation (colony formation, CCK8 assays), migration, and invasion. Accelerated tumor growth in vivo. | |
| Multiple TNBC Models | Triple-Negative Breast Cancer | Genetic depletion or Pharmacological inhibition | Reduced pro-tumorigenic phenotypes and suppressed growth of chemo-resistant lesions. | |
| Hepatoblastoma cell lines | Hepatoblastoma | Suppression (Knockdown) | Inhibited cell proliferation and tumorigenicity; induced G0/G1 cell cycle arrest. | |
| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | Deletion (CRISPR-Cas9) or Inhibition (MPA) | Inhibited cell proliferation and induced apoptotic cell death. |
Involvement in Core Proliferative Signaling Pathways
IMPDH2 does not act in isolation. Its product, GTP, and the enzyme itself are integrated into several critical signaling networks that govern cell growth, survival, and metastasis.
PI3K/AKT/mTOR Pathway
IMPDH2 activity can accelerate the cell cycle transition by activating the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The increased GTP pool resulting from IMPDH2 activity provides the necessary energy and signaling molecules (G-proteins) to sustain the high anabolic rates driven by mTOR signaling. In colorectal cancer, IMPDH2 has been shown to promote progression through this very pathway.
Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer (NSCLC), IMPDH2 has been demonstrated to promote cell proliferation and epithelial-mesenchymal transition (EMT) by activating the Wnt/β-catenin signaling pathway. Upregulation of IMPDH2 leads to increased levels of key pathway components like Wnt3a and β-catenin, subsequently driving the expression of target genes such as c-Myc and Snail that promote cell growth and invasion.
Experimental Protocols & Workflows
Investigating the role of IMPDH2 requires a combination of molecular, biochemical, and cellular assays. Below are generalized protocols for key experiments.
General Experimental Workflow for Functional Analysis
The logical flow for studying IMPDH2's role in proliferation typically involves modulating its expression in a cell line and then observing the functional consequences.
Protocol 1: IMPDH2 Enzymatic Activity Assay
This protocol measures the catalytic activity of IMPDH2 by monitoring the production of NADH, which absorbs light at 340 nm.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 8.0-8.8), 100-300 mM KCl, 1-30 mM EDTA, 1-5 mM DTT. Prepare fresh.
-
Substrate Stock Solutions : Prepare 100 mM Inosine 5'-monophosphate (IMP) and 100 mM NAD+ in deionized water.
-
Enzyme Solution : Reconstitute recombinant human IMPDH2 protein in an appropriate buffer and keep on ice.
-
-
Assay Setup (96-well UV plate) :
-
To each well, add Assay Buffer to a final volume of 200 µL (minus other components).
-
Add the test compound (inhibitor) or solvent control. The final solvent concentration should not exceed 1%.
-
Add the IMPDH2 enzyme (e.g., 2.5 mU/mL final concentration).
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
-
Reaction Initiation and Measurement :
-
Start the reaction by adding IMP (e.g., 250 µM final concentration) and NAD+ (e.g., 250 µM final concentration).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm in kinetic mode for 30-60 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.
-
For inhibitor screening, calculate the percent inhibition relative to the solvent control.
-
Protocol 2: Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability, which is indicative of cell proliferation.
-
Cell Seeding : Seed cancer cells with modulated IMPDH2 expression (and control cells) into a 96-well plate at a density of 1x10³ to 5x10³ cells per well.
-
Incubation : Culture the cells for 0, 24, 48, and 72 hours under standard conditions (37°C, 5% CO2).
-
Reagent Addition : At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : The absorbance value is directly proportional to the number of viable cells. Plot absorbance against time to generate cell growth curves.
Protocol 3: Western Blot for Protein Expression
This technique is used to validate the overexpression or knockdown of IMPDH2 at the protein level.
-
Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against IMPDH2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ to determine relative protein expression levels.
IMPDH2 as a Therapeutic Target
The reliance of cancer cells on IMPDH2 makes it an attractive target for drug development. Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, leading to an arrest of DNA and RNA synthesis and, consequently, a halt in cell proliferation.
Table 3: Key IMPDH2 Inhibitors
| Inhibitor | Type of Inhibition | Key Characteristics & Applications | References |
| Mycophenolic Acid (MPA) | Uncompetitive, Reversible | A natural product and the active metabolite of Mycophenolate Mofetil (MMF). Used as an immunosuppressant to prevent organ transplant rejection. Shows anti-tumor activity against various cancers but can have dose-limiting GI toxicity. | |
| Ribavirin | Competitive | A guanosine analog with broad-spectrum antiviral activity. Also demonstrates anti-cancer properties through IMPDH inhibition. | |
| Mizoribine | Competitive | An immunosuppressant used in Japan for renal transplantation and treatment of rheumatoid arthritis. | |
| Shikonin | Non-covalent, Selective | A novel inhibitor that induces growth arrest and apoptosis in triple-negative breast cancer cell lines. | |
| Berberrubine | Competitive, Selective | A novel inhibitor that significantly reduces human colorectal cancer cell growth in a dose-dependent manner. |
The development of novel, highly selective IMPDH2 inhibitors with improved toxicity profiles remains a key goal in oncology research. Strategies are being explored to overcome chemoresistance by targeting IMPDH2, potentially re-sensitizing tumors to conventional therapies.
Conclusion
IMPDH2 stands as a critical enzyme at the intersection of metabolism and cell proliferation. Its role as the gatekeeper for de novo guanine nucleotide synthesis makes it indispensable for the rapid growth characteristic of cancer cells. The wealth of data demonstrating its upregulation in tumors and its integration into key proliferative signaling pathways solidifies its status as a high-value biomarker and therapeutic target. For researchers and drug developers, a thorough understanding of IMPDH2's multifaceted role is essential for designing next-generation cancer therapies that exploit this metabolic vulnerability.
References
Impdh2-IN-2: A Promising Lead for Novel Anti-Tuberculosis Therapy
For Immediate Release
[City, State] – [Date] – In the global fight against tuberculosis (TB), a significant stride has been made with the identification and characterization of Impdh2-IN-2, a potent inhibitor of Mycobacterium tuberculosis inosine-5'-monophosphate dehydrogenase 2 (MtbIMPDH2). This technical whitepaper provides an in-depth overview of this compound, consolidating its biochemical activity, anti-mycobacterial efficacy, and the methodologies employed in its evaluation, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Tuberculosis remains a formidable global health challenge, necessitating the development of novel therapeutics with new mechanisms of action. MtbIMPDH2, a crucial enzyme in the de novo biosynthesis of guanine nucleotides, represents a clinically validated target for antimicrobial agents. This compound has emerged from a series of benzoxazole-based inhibitors as a promising candidate, demonstrating significant inhibition of MtbIMPDH2 and potent anti-tuberculosis activity. This document details the quantitative data supporting its potential, the experimental protocols for its characterization, and visual representations of its mechanism of action and the experimental workflow.
Quantitative Data Summary
The anti-tuberculosis potential of this compound is underscored by its potent enzymatic inhibition and whole-cell activity against Mycobacterium tuberculosis. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Medium/Conditions | Reference |
| Ki,app | 14 µM | - | [1] |
| MIC | 6.3 µM | Minimal GAST/Fe medium | [1] |
| MIC | 11 µM | Rich 7H9/ADC/Tween medium | [1] |
Mechanism of Action: Targeting Guanine Nucleotide Biosynthesis
This compound exerts its anti-tuberculosis effect by inhibiting MtbIMPDH2, the enzyme responsible for the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes in Mycobacterium tuberculosis. By blocking this pathway, this compound effectively starves the bacterium of essential building blocks, leading to the cessation of growth and, ultimately, cell death.
Experimental Protocols
The characterization of this compound involved standardized enzymatic and microbiological assays. The detailed methodologies are crucial for the reproducibility and validation of the findings.
MtbIMPDH2 Enzyme Inhibition Assay
The inhibitory activity of this compound against MtbIMPDH2 was determined by monitoring the production of NADH, a product of the enzymatic reaction.
-
Enzyme and Substrate Preparation: Recombinant MtbIMPDH2 was expressed and purified. Stock solutions of the enzyme, inosine-5'-monophosphate (IMP), and nicotinamide adenine dinucleotide (NAD+) were prepared in appropriate assay buffers.
-
Assay Conditions: The assay was performed in a 96-well plate format. Each well contained the assay buffer, a fixed concentration of MtbIMPDH2, and varying concentrations of the inhibitor (this compound).
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of IMP and NAD+. The increase in absorbance at 340 nm, corresponding to the formation of NADH, was monitored kinetically using a spectrophotometer.
-
Data Analysis: The initial reaction velocities were calculated from the linear portion of the progress curves. The apparent inhibition constant (Ki,app) was determined by fitting the data to the appropriate enzyme inhibition models.
Minimum Inhibitory Concentration (MIC) Assay
The whole-cell anti-tuberculosis activity of this compound was determined using a broth microdilution method.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in either minimal (GAST/Fe) or rich (7H9/ADC/Tween) media in a 96-well plate.
-
Inoculation: The bacterial culture was diluted to a standardized inoculum and added to each well of the plate containing the compound dilutions.
-
Incubation: The plates were incubated at 37°C for a defined period.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the bacteria. This was assessed visually or by using a viability indicator such as resazurin.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel anti-tuberculosis agents. Its potent inhibition of a key metabolic enzyme in Mycobacterium tuberculosis and its promising whole-cell activity warrant further investigation. Future efforts will focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in relevant animal models of tuberculosis. The detailed methodologies and data presented herein provide a solid foundation for the continued development of this and other MtbIMPDH2 inhibitors as a new class of anti-TB drugs.
Contact: [Insert Contact Information for Research Team/Institution]
References
The Biological Function of IMPDH2 in Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a pivotal, rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH2 serves as a critical gatekeeper for the production of GTP and dGTP, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism. Its expression is significantly upregulated in rapidly proliferating cells, including cancer cells and activated lymphocytes, making it a well-established therapeutic target for immunosuppression, antiviral, and anticancer agents. This technical guide provides an in-depth exploration of the core biological function of IMPDH2, its complex regulatory mechanisms, and its role in disease. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to IMPDH2
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for synthesizing the purine nucleotides essential for life. Inosine-5'-monophosphate dehydrogenase (IMPDH) occupies a crucial branch point in this pathway, controlling the metabolic flux toward the synthesis of guanine nucleotides from the common precursor IMP.[1] Humans express two isoforms, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity but exhibit different expression patterns and regulatory roles.[2][3]
IMPDH1 is constitutively expressed in most normal cells, whereas IMPDH2 is the inducible isoform, with its expression markedly increased in proliferating and neoplastic cells to meet the high demand for guanine nucleotides.[3][4] Consequently, the regulation of overall IMPDH activity is primarily attributed to IMPDH2. This central role in supporting cell proliferation has positioned IMPDH2 as a prime target for therapeutic intervention in a variety of diseases.
Core Enzymatic Function of IMPDH2 in Purine Biosynthesis
IMPDH2 is the rate-limiting enzyme responsible for the first committed step in de novo guanine nucleotide synthesis. It catalyzes the nicotinamide adenine dinucleotide (NAD+)-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). XMP is subsequently converted to guanosine-5'-monophosphate (GMP) by GMP synthase, which is then further phosphorylated to generate guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
The reaction is as follows: IMP + NAD+ + H₂O → XMP + NADH + H+
Depletion of the guanine nucleotide pool through IMPDH inhibition impairs DNA and RNA synthesis, leading to cell cycle arrest and impaired cell proliferation.
Regulation of IMPDH2 Activity
The activity of IMPDH2 is tightly controlled through multiple mechanisms to maintain cellular homeostasis of purine nucleotides.
Allosteric Regulation
IMPDH2 is subject to feedback inhibition by its downstream products. The enzyme consists of a catalytic domain and a regulatory Bateman domain.
-
GTP Inhibition: High levels of GTP act as a negative feedback regulator. GTP binds to the allosteric Bateman domain, stabilizing a compressed, inactive conformation of the enzyme, thereby reducing its catalytic activity.
-
ATP Activation: Conversely, ATP binding promotes an extended, active conformation, facilitating enzymatic function.
Supramolecular Assembly
Under conditions of metabolic stress or GTP depletion, IMPDH2 protomers can reversibly polymerize into large, micron-scale filaments. This filament formation is a key regulatory mechanism that reduces the enzyme's sensitivity to GTP feedback inhibition. By resisting the GTP-induced compressed state, these filaments allow the cell to boost guanine nucleotide production to meet increased metabolic demands.
References
- 1. Neurodevelopmental disorder mutations in the purine biosynthetic enzyme IMPDH2 disrupt its allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The Impact of Impdh2-IN-2 on Guanine Nucleotide Pools: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme crucial for the de novo synthesis of guanine nucleotides. Its inhibition presents a significant therapeutic target for various diseases, including cancer and inflammatory conditions. This technical guide explores the effect of IMPDH2 inhibition, using the exemplary inhibitor Impdh2-IN-2, on intracellular guanine nucleotide pools. Due to the limited public data on this compound, this document leverages data from the well-characterized IMPDH inhibitor Mycophenolic Acid (MPA) as a proxy to delineate the expected quantitative effects and methodologies. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for quantifying guanine nucleotides, and a summary of the anticipated impact of IMPDH2 inhibition on cellular metabolism.
Introduction: The Role of IMPDH2 in Guanine Nucleotide Synthesis
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP).[1][2] Humans express two isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% amino acid sequence similarity.[1] While IMPDH1 is constitutively expressed, IMPDH2 is often upregulated in proliferating cells and is considered the predominant isoform in many cancer types, making it an attractive target for therapeutic intervention.[3]
The inhibition of IMPDH2 leads to the depletion of the intracellular guanine nucleotide pool, which has profound effects on cellular processes. GTP is essential for a multitude of cellular functions, including DNA and RNA synthesis, signal transduction by G-proteins, and energy transfer. Consequently, the reduction of GTP levels can impair cell proliferation, induce cell cycle arrest, and trigger apoptosis, highlighting the therapeutic potential of IMPDH2 inhibitors.
This compound: A Representative IMPDH2 Inhibitor
While specific quantitative data for this compound's effect on guanine nucleotide pools is not publicly available, its mechanism of action is predicated on the inhibition of the IMPDH2 enzyme. The downstream consequences of this inhibition are expected to be a significant reduction in intracellular GTP and a concomitant accumulation of its substrate, IMP.
Quantitative Effects of IMPDH2 Inhibition on Guanine Nucleotide Pools
To illustrate the expected quantitative impact of an IMPDH2 inhibitor like this compound, we present data from studies using the well-documented IMPDH inhibitor, Mycophenolic Acid (MPA).
| Nucleotide | Cell Line/Model | Treatment | Fold Change/Percentage Reduction | Reference |
| GTP | Prostate Cancer Cells | Mycophenolic Acid (MPA) | >80% reduction | |
| GMP Nucleotides | WaGa Cells (Merkel Cell Carcinoma) | Mycophenolic Acid (MPA) | ~4-fold reduction within 4 hours | |
| IMP | WaGa Cells (Merkel Cell Carcinoma) | Mycophenolic Acid (MPA) | ~10-fold increase within 2 hours | |
| GTP | U87MG and LN229 Cells (Glioblastoma) | 10 µM Mycophenolic Acid (MPA) for 4 hours | Significant decrease |
Table 1: Quantitative changes in guanine nucleotide pools upon treatment with the IMPDH inhibitor Mycophenolic Acid (MPA). This data is presented as a proxy for the expected effects of this compound.
Signaling Pathways Affected by Guanine Nucleotide Depletion
The depletion of guanine nucleotides following IMPDH2 inhibition impacts several critical signaling pathways that regulate cell growth, proliferation, and survival.
Figure 1: Signaling cascade initiated by IMPDH2 inhibition.
Inhibition of IMPDH2 by agents like this compound directly leads to a reduction in the cellular pool of guanine nucleotides. This depletion has two major consequences. Firstly, it curtails the building blocks necessary for DNA and RNA synthesis, thereby impeding cell proliferation. Secondly, it impairs the function of GTP-dependent signaling proteins (G-proteins), which are crucial for a variety of cellular processes. Dysregulation of G-protein signaling can affect downstream pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols for Measuring Guanine Nucleotide Pools
The accurate quantification of intracellular guanine nucleotide levels is essential for evaluating the efficacy of IMPDH2 inhibitors. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and robust methods for this purpose.
General Experimental Workflow
Figure 2: Experimental workflow for nucleotide analysis.
Detailed Protocol for Nucleotide Extraction and HPLC Analysis
This protocol is a composite based on methodologies described in the literature for the analysis of intracellular nucleotides.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Nucleotide Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a pre-chilled extraction buffer (e.g., 0.1 M HCl or a methanol/water solution) directly to the culture plate.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for at least 10 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes.
-
Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.
3. HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An ion-pair reverse-phase chromatography approach is often employed. A common mobile phase consists of a buffer such as potassium phosphate (e.g., 92.5 mM KH2PO4) with an ion-pairing agent like tetrabutylammonium bromide (e.g., 9.25 mM), adjusted to a specific pH (e.g., 6.4), and mixed with an organic solvent like acetonitrile (e.g., 7.5%).
-
Detection: Guanine nucleotides are typically detected by their UV absorbance at 252 nm.
-
Quantification: The concentration of each nucleotide (GTP, GDP, GMP) is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of nucleotide standards.
4. LC-MS Analysis (Alternative Method):
-
For higher sensitivity and specificity, liquid chromatography coupled with mass spectrometry can be used.
-
The sample preparation is similar to that for HPLC.
-
A triple quadrupole linear ion trap mass spectrometer with electrospray ionization (ESI) in positive mode is a suitable instrument.
-
This method allows for the precise identification and quantification of nucleotides based on their mass-to-charge ratio.
Conclusion
The inhibition of IMPDH2 by compounds such as this compound represents a promising therapeutic strategy by targeting the de novo synthesis of guanine nucleotides. The expected outcome of this inhibition is a significant depletion of the intracellular guanine nucleotide pool, leading to the impairment of DNA and RNA synthesis, dysregulation of G-protein mediated signaling, and ultimately, the inhibition of cell proliferation and induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other IMPDH2 inhibitors on cellular guanine nucleotide metabolism. These methods are critical for the preclinical and clinical development of novel therapeutics targeting this important enzyme.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of IMPDH2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of the methodologies used to determine the selectivity of inhibitors for inosine monophosphate dehydrogenase 2 (IMPDH2) over its isoform, IMPDH1. As a primary case study, we will focus on the natural product Sappanone A (SA) , a known selective, covalent inhibitor of IMPDH2. While the specific compound "Impdh2-IN-2" is not identified in the public domain, the principles and protocols detailed herein are directly applicable to the characterization of any potential selective IMPDH2 inhibitor.
Introduction to IMPDH1 and IMPDH2
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Humans have two isoforms, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity. Despite this similarity, they have distinct roles. IMPDH1 is considered a "housekeeping" enzyme with constitutive expression in most cells. In contrast, IMPDH2 is upregulated in proliferating cells, including activated lymphocytes and various cancer cell types, making it an attractive therapeutic target for immunosuppressive and anti-cancer agents.[1] The development of isoform-selective inhibitors is crucial to minimize off-target effects.
Quantitative Analysis of Inhibitor Selectivity
A key aspect of characterizing a selective inhibitor is the quantitative determination of its inhibitory potency against both isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity of Sappanone A (SA) and its Derivative
| Compound | Target | IC50 | Comments |
| Sappanone A Derivative (Compound 5) | IMPDH2 | ~750 nM | Demonstrates potent inhibition of the target enzyme.[1] |
| Sappanone A (SA) | IMPDH1 | Not reported to bind | SA selectively targets IMPDH2 and does not covalently bind to IMPDH1.[1][2] |
| Shikonin | IMPDH2 | Not specified | Identified as a novel and selective IMPDH2 inhibitor.[3] |
Experimental Protocols for Determining Selectivity
A multi-faceted approach is required to conclusively establish the selectivity of an inhibitor for IMPDH2 over IMPDH1. This involves biochemical assays to quantify enzyme inhibition, cellular assays to confirm target engagement in a physiological context, and biophysical methods to demonstrate direct binding.
IMPDH Enzyme Inhibition Assay
This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of purified IMPDH1 and IMPDH2.
Principle: The activity of IMPDH is monitored by measuring the production of NADH, a product of the enzymatic reaction, which absorbs light at 340 nm. A decrease in the rate of NADH production in the presence of the inhibitor indicates enzymatic inhibition.
Detailed Protocol:
-
Recombinant Enzyme Preparation: Obtain purified recombinant human IMPDH1 and IMPDH2.
-
Assay Buffer: Prepare an assay buffer, for example: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 0.1 mg/ml BSA.
-
Inhibitor Preparation: Dissolve the test inhibitor (e.g., Sappanone A) in a suitable solvent, such as DMSO, to create a stock solution. Prepare serial dilutions of the inhibitor.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, a specific concentration of the inhibitor, and the IMPDH enzyme (either IMPDH1 or IMPDH2). Incubate for a predetermined period (e.g., 3 hours at 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates: IMP and NAD+. Final concentrations might be, for example, 250 µM IMP and 100 µM NAD+ for human IMPDH2.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates direct binding.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., BV-2 microglia) to a suitable confluency. Treat the cells with the test inhibitor (e.g., 20 µM Sappanone A) or vehicle (DMSO) for a specific duration (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification and Detection: Quantify the amount of soluble IMPDH2 (and IMPDH1 as a control) in the supernatant at each temperature point using Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.
Covalent Binding Assay
For inhibitors like Sappanone A that act via covalent modification, specific assays can be employed to demonstrate this mechanism.
Principle: The covalent binding of an inhibitor to its target protein can be demonstrated by showing that the interaction is irreversible and can be competed for by thiol-containing reagents.
Detailed Protocol:
-
Affinity Pull-Down Assay:
-
Synthesize a biotinylated version of the inhibitor (e.g., biotin-SA).
-
Incubate cell lysates with the biotinylated inhibitor immobilized on streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and identify them using SDS-PAGE and Western blotting with an anti-IMPDH2 antibody, or by mass spectrometry.
-
-
Competition Assay: To confirm the covalent nature of the binding to a cysteine residue, perform the pull-down assay in the presence of a competing thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol (BME). A reduction or abolishment of the binding of IMPDH2 to the inhibitor beads in the presence of these reagents suggests a covalent interaction with a cysteine residue.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and the relevant biological pathways.
Experimental Workflow for Selectivity Determination
Caption: Workflow for determining IMPDH2 inhibitor selectivity.
Mechanism of Sappanone A Covalent Inhibition
Caption: Covalent inhibition of IMPDH2 by Sappanone A.
Downstream Signaling of IMPDH2 Inhibition
Caption: Key signaling pathways affected by IMPDH2 inhibition.
Conclusion
The selective inhibition of IMPDH2 is a promising therapeutic strategy for a range of diseases characterized by rapid cell proliferation. A rigorous and multi-pronged experimental approach is essential to unequivocally demonstrate the selectivity of a candidate inhibitor. The methodologies detailed in this guide, using Sappanone A as a case study, provide a robust framework for the characterization of novel IMPDH2 inhibitors. The combination of biochemical assays, cellular target engagement studies, and mechanistic investigations is crucial for advancing such compounds through the drug discovery pipeline.
References
- 1. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin is a novel and selective IMPDH2 inhibitor that target triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cytotoxicity of IMPDH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, playing a critical role in DNA and RNA synthesis and cell proliferation.[1] Its upregulation in various cancer types makes it a compelling target for therapeutic intervention. While initial inquiries into a specific entity designated "Impdh2-IN-2" yielded no publicly available data, this guide pivots to the broader and well-documented cytotoxic effects of IMPDH2 inhibition. This document provides a comprehensive overview of the mechanisms, quantitative data on cytotoxic effects of established IMPDH2 inhibitors, detailed experimental protocols for assessing cytotoxicity, and visual representations of the key signaling pathways involved.
The Role of IMPDH2 in Cellular Proliferation and as a Therapeutic Target
IMPDH2 catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the production of guanosine triphosphate (GTP).[2] Rapidly proliferating cells, including cancer cells, have a high demand for guanine nucleotides, making them particularly vulnerable to the inhibition of this pathway.[3] Inhibition of IMPDH2 depletes the cellular pool of guanine nucleotides, which in turn impairs DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] Several compounds, including Mycophenolic Acid (MPA) and Ribavirin, have been identified as inhibitors of IMPDH2 and have demonstrated cytotoxic effects across a range of cancer cell lines.
Quantitative Cytotoxicity Data for IMPDH2 Inhibitors
The cytotoxic effects of IMPDH2 inhibitors are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for Mycophenolic Acid (MPA) and Ribavirin in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Mycophenolic Acid (MPA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MNNG/HOS | Osteosarcoma | 0.46 - 7.3 | |
| U2OS | Osteosarcoma | 0.46 - 7.3 | |
| SaOS-2 | Osteosarcoma | 0.46 - 7.3 | |
| MG-63 | Osteosarcoma | 0.46 - 7.3 | |
| 143B | Osteosarcoma | 0.46 - 7.3 | |
| A549 | Non-small cell lung cancer | >1 | |
| PC3 | Prostate cancer | >1 | |
| U87 | Glioblastoma | Resistant up to 1 µM | |
| MOLT-4 | T-lymphocytic leukemia | Induces apoptosis | |
| THP-1 | Monocytic leukemia | Induces apoptosis | |
| U937 | Histiocytic lymphoma | Induces apoptosis |
Table 2: Cytotoxicity (IC50) of Ribavirin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-172 | Malignant Glioma | 53.6 | |
| AM-38 | Malignant Glioma | 27.9 | |
| T98G | Malignant Glioma | 55.0 | |
| U-87MG | Malignant Glioma | 59.7 | |
| U-138MG | Malignant Glioma | 664.2 | |
| U-251MG | Malignant Glioma | 257.7 | |
| YH-13 | Malignant Glioma | 76.9 | |
| MCF-7 | Breast Cancer | 42 (analog) | |
| A-673 | Sarcoma | Not specified | |
| S180 | Sarcoma | Not specified | |
| U2OS | Sarcoma | Not specified |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., MPA or Ribavirin) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank control absorbance. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Impact of IMPDH2 Inhibition
Signaling Pathways Affected by IMPDH2 Inhibition
Inhibition of IMPDH2 has been shown to modulate several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The depletion of GTP pools is a central event that triggers these downstream effects.
Caption: Signaling cascade following IMPDH2 inhibition.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of an IMPDH2 inhibitor involves a series of in vitro assays to determine its effect on cell viability and the mechanism of cell death.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
The inhibition of IMPDH2 presents a promising strategy for cancer therapy due to its critical role in nucleotide metabolism and cell proliferation. While the specific compound "this compound" remains uncharacterized in public literature, the cytotoxic effects of established IMPDH2 inhibitors like Mycophenolic Acid and Ribavirin are well-documented. These compounds induce cell cycle arrest and apoptosis in various cancer cell lines. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate and characterize novel IMPDH2 inhibitors. Further research into selective and potent IMPDH2 inhibitors holds the potential to yield new and effective anticancer agents.
References
- 1. The necrotic signal induced by mycophenolic acid overcomes apoptosis-resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepository.uwks.ac.id [erepository.uwks.ac.id]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel IMPDH2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, playing a critical role in DNA and RNA synthesis.[1] Its upregulation in various cancers and its involvement in immune responses have established it as a significant therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel IMPDH2 inhibitors, detailing key signaling pathways, experimental protocols for inhibitor screening, and a summary of quantitative data for various compounds.
IMPDH2 as a Therapeutic Target
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the guanine nucleotide synthesis pathway.[1] There are two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being preferentially upregulated in proliferating cells, including cancer cells and activated lymphocytes, making it an attractive target for selective inhibition.[4] Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, leading to cell cycle arrest and apoptosis, thereby providing a therapeutic window for various diseases.
Key Signaling Pathways Involving IMPDH2
IMPDH2 activity is intricately linked with several critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these connections is paramount for the development of effective and targeted therapies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation and survival. IMPDH2 has been shown to be involved in the activation of this pathway, promoting cell cycle progression. Inhibition of IMPDH2 can, therefore, lead to the downregulation of this pathway, contributing to the anti-proliferative effects of IMPDH2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signalling activates IMPDH2-mediated purine metabolism to facilitate oxaliplatin resistance by inhibiting caspase-dependent apoptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of IMPDH2 in Lymphocyte Activation and Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, a metabolic pathway crucial for the proliferation and function of lymphocytes. Upon activation, T and B cells undergo massive clonal expansion, a process that demands a significant upregulation of nucleotide biosynthesis. IMPDH2 plays a pivotal role in meeting this demand, making it a key regulator of the adaptive immune response. Consequently, IMPDH2 has emerged as a critical therapeutic target for immunosuppressive drugs used in organ transplantation and autoimmune diseases. This technical guide provides an in-depth overview of the function of IMPDH2 in lymphocyte biology, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
IMPDH2: The Gatekeeper of Guanine Nucleotide Synthesis in Lymphocytes
IMPDH2 catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is the first committed step in the de novo synthesis of guanosine triphosphate (GTP)[1][2]. While a salvage pathway for guanine nucleotide synthesis exists, lymphocytes, particularly T cells, are highly dependent on the de novo pathway for their proliferative responses[3][4].
Two isoforms of IMPDH, type I and type II (encoded by the IMPDH1 and IMPDH2 genes, respectively), exist in humans. While IMPDH1 is constitutively expressed in most tissues, IMPDH2 expression is inducible and significantly upregulated in proliferating cells, including activated lymphocytes[5]. This differential expression pattern makes IMPDH2 an attractive target for selective immunosuppressive therapy.
Upregulation of IMPDH2 during Lymphocyte Activation
Upon stimulation through their antigen receptors (TCR and BCR), lymphocytes undergo a metabolic switch to support rapid proliferation and effector functions. This reprogramming involves a dramatic increase in the expression and activity of IMPDH2.
| Parameter | Fold Increase upon Activation | Lymphocyte Type | Stimulus | Time Point | Reference |
| IMPDH Activity | ~15-fold | CD28+ T cells | PMA and Ionomycin | 72 hours | |
| IMPDH2 mRNA | ~10-fold | CD28+ T cells | PMA and Ionomycin | 48 hours | |
| IMPDH1 mRNA | ~10-fold | CD28+ T cells | PMA and Ionomycin | 24 hours | |
| Total IMPDH Protein | Concomitant Increase | T cells | T cell activation | Not specified |
Signaling Pathways Influencing and Influenced by IMPDH2
IMPDH2 activity is intricately linked with several key signaling pathways that govern lymphocyte activation, proliferation, and survival.
Guanine Nucleotide Synthesis Pathway
The primary role of IMPDH2 is to fuel the de novo synthesis of guanine nucleotides. This pathway is essential for DNA and RNA synthesis required for cell division.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that IMPDH2 activity is linked to this pathway, potentially through the supply of GTP required for the function of small GTPases that act downstream of PI3K/AKT signaling.
Wnt/β-catenin Pathway
Recent studies have implicated IMPDH2 in the Wnt/β-catenin signaling pathway, particularly in the context of cancer cell proliferation. Dysregulation of this pathway can also impact immune cell development and function.
Pharmacological Inhibition of IMPDH2 and its Immunosuppressive Effects
The critical role of IMPDH2 in lymphocyte proliferation has made it a prime target for immunosuppressive drugs. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is a potent, reversible, non-competitive inhibitor of IMPDH2. By depleting the intracellular pool of guanine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes.
Quantitative Effects of IMPDH2 Inhibition
| Compound | Effect | Cell Type | IC50 | Reference |
| Mycophenolic Acid (MPA) | Inhibition of T-cell proliferation (Ca-dependent) | T cells | 100-fold higher than FK 506 and RAPA | |
| Mycophenolic Acid (MPA) | Inhibition of alloreactive T-cell responses (MLR) | T cells | 100-fold higher than FK 506 | |
| Mycophenolic Acid (MPA) | Inhibition of proliferation | T-cell lymphomas, EBV-B-lymphoblastoid cell lines | 90 to 365 nmol/L | |
| Mycophenolic Acid (MPA) | Reduction in guanine/hypoxanthine ratio | CD4+ cells from liver transplant recipients | 37% lower at day 17 vs day 4 |
Detailed Experimental Protocols
IMPDH Enzyme Activity Assay
This protocol is adapted from commercially available kits and literature procedures for measuring IMPDH activity in lymphocyte lysates.
Principle: The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which then reduces a tetrazolium salt (INT) to a colored formazan product. The absorbance of the formazan is directly proportional to the IMPDH activity.
Materials:
-
Lymphocyte cell lysate
-
IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA)
-
IMP substrate solution (e.g., 10 mM in assay buffer)
-
NAD+ solution (e.g., 10 mM in assay buffer)
-
INT solution
-
Diaphorase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Prepare Cell Lysate:
-
Isolate lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1x Cell Lysis Solution) at a concentration of approximately 10^7 cells/mL.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing IMPDH Assay Buffer, NAD+, INT, and diaphorase.
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Add assay buffer to bring the total volume to 50 µL.
-
To initiate the reaction, add 50 µL of the IMP substrate solution to each well.
-
For a negative control, add assay buffer instead of the IMP substrate.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the negative control from the absorbance of the samples.
-
Calculate the IMPDH activity based on the extinction coefficient of the formazan product.
-
Lymphocyte Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of lymphocytes as an indicator of cell proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable, proliferating cells.
Materials:
-
Isolated lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
IMPDH2 inhibitor (e.g., Mycophenolic acid)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplate
-
Humidified 37°C, 5% CO2 incubator
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating:
-
Adjust the lymphocyte concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Treatment:
-
Add 50 µL of medium containing the desired concentration of mitogen/antigen and/or IMPDH2 inhibitor. For control wells, add 50 µL of medium alone.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified 37°C, 5% CO2 incubator.
-
-
MTT Addition:
-
Add 15 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of proliferation inhibition for treated wells compared to the stimulated, untreated control wells.
-
Western Blotting for IMPDH2
This protocol describes the detection of IMPDH2 protein in lymphocyte lysates.
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific primary antibody against IMPDH2, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.
Materials:
-
Lymphocyte cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IMPDH2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare lymphocyte lysates as described in the IMPDH activity assay protocol.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-IMPDH2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Conclusion and Future Directions
IMPDH2 stands as a cornerstone in the metabolic regulation of lymphocyte activation and the subsequent immune response. Its inducible nature and critical role in the proliferation of T and B cells have rightfully positioned it as a key target for immunosuppressive therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the intricate functions of IMPDH2 and to develop novel, more targeted immunomodulatory agents. Future research will likely focus on the precise regulatory mechanisms governing IMPDH2 expression and activity in different lymphocyte subsets, its role in the tumor microenvironment, and the development of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
Methodological & Application
Application Notes and Protocols for Measuring IMPDH2-IN-2 Efficacy in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key step in the production of guanosine triphosphate (GTP).[1] GTP is essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. Consequently, IMPDH2 plays a significant role in cell growth, proliferation, and differentiation.
Upregulation of IMPDH2 has been observed in various cancers and is associated with malignant transformation, making it an attractive target for therapeutic intervention. Inhibition of IMPDH2 depletes the cellular guanine nucleotide pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes. This makes IMPDH2 a validated target for immunosuppressive, antiviral, and anticancer drugs.
IMPDH2-IN-2 is a novel inhibitor targeting IMPDH2. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its impact on cell viability, intracellular GTP levels, and key signaling pathways.
Signaling Pathway of IMPDH2
IMPDH2 is a central node in cellular metabolism and is intertwined with several critical signaling pathways that regulate cell proliferation, survival, and inflammation. Its inhibition can have far-reaching effects on cellular function.
Caption: IMPDH2 signaling and inhibition workflow.
Principle of the Assays
The efficacy of this compound is determined by its ability to inhibit IMPDH2 in a cellular context. This can be quantified through several downstream effects:
-
Reduction in Cell Viability/Proliferation: Inhibition of IMPDH2 depletes GTP pools, which is essential for the proliferation of rapidly dividing cells. Measuring the reduction in cell viability in the presence of this compound allows for the determination of its half-maximal inhibitory concentration (IC50).
-
Quantification of Intracellular GTP Levels: A direct measure of IMPDH2 inhibition is the depletion of the intracellular pool of guanine nucleotides. This can be quantified using methods such as HPLC or specialized assay kits.
-
Induction of Apoptosis: Sustained inhibition of IMPDH2 and depletion of GTP can lead to cell cycle arrest and ultimately apoptosis. The induction of apoptosis can be measured by assays such as Annexin V staining or caspase activity assays.
-
Modulation of Downstream Signaling Pathways: The activity of signaling pathways dependent on GTP, such as PI3K/AKT/mTOR and Wnt/β-catenin, can be assessed by Western blotting for key pathway proteins.
Experimental Workflow
The general workflow for assessing the efficacy of this compound involves cell culture, treatment with the inhibitor, and subsequent measurement of the chosen endpoint.
Caption: General experimental workflow for assaying this compound efficacy.
Materials and Reagents
-
Cell Lines: A rapidly proliferating cancer cell line known to express IMPDH2 (e.g., A549 non-small cell lung cancer cells, HeLa cervical cancer cells, or a relevant cell line for the user's research).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known IMPDH2 inhibitor such as Mycophenolic Acid (MPA).
-
Vehicle Control: The solvent used to dissolve this compound and MPA (e.g., DMSO).
-
Assay-Specific Reagents:
-
Cell Viability Assay: MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
GTP Measurement Assay: GTP Assay Kit (Luminescent) or reagents for HPLC analysis.
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit or Caspase-Glo® 3/7 Assay kit.
-
Western Blotting: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (for IMPDH2, β-catenin, p-AKT, total AKT, and a loading control like β-actin or GAPDH), and HRP-conjugated secondary antibodies.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well and 6-well plates
-
Plate reader (absorbance and luminescence)
-
Flow cytometer (for Annexin V assay)
-
Western blotting equipment
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the positive control (MPA) in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Intracellular GTP Measurement
This protocol directly measures the impact of this compound on its target.
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50), MPA as a positive control, and a vehicle control.
-
Incubate for 24 hours.
-
-
Cell Lysis and GTP Measurement:
-
Wash the cells with cold PBS and lyse them according to the instructions of the chosen GTP assay kit.
-
Follow the manufacturer's protocol for the luminescent GTP assay to measure the amount of GTP in each sample.
-
-
Data Analysis:
-
Normalize the GTP levels to the total protein concentration of each sample (determined by a BCA assay).
-
Express the GTP levels as a percentage of the vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the reduction in GTP levels.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of IMPDH2 Inhibitors on A549 Cell Viability
| Compound | IC50 (µM) after 72h Incubation |
| This compound | 5.2 |
| MPA (Control) | 10.8 |
Table 2: Effect of this compound on Intracellular GTP Levels in A549 Cells
| Treatment (24h) | Concentration (µM) | Relative GTP Level (% of Control) | p-value vs. Control |
| Vehicle Control (DMSO) | 0.1% | 100 ± 8.5 | - |
| This compound | 2.6 (0.5x IC50) | 65 ± 6.2 | < 0.05 |
| This compound | 5.2 (1x IC50) | 38 ± 4.5 | < 0.01 |
| This compound | 10.4 (2x IC50) | 21 ± 3.1 | < 0.001 |
| MPA (Control) | 10.8 | 45 ± 5.7 | < 0.01 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
Conclusion
These application notes provide a comprehensive framework for researchers to evaluate the cellular efficacy of the IMPDH2 inhibitor, this compound. By employing a combination of cell viability, direct target engagement (GTP measurement), and pathway analysis assays, a thorough characterization of the compound's activity can be achieved. The provided protocols are robust and can be adapted to specific research needs and available resources.
References
Application Note: Investigating Impdh2-IN-2 Resistance using CRISPR/Cas9-mediated Gene Knockout
Introduction
Inosine monophosphate dehydrogenase 2 (IMPDH2) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] This pathway is essential for supplying the necessary building blocks for DNA and RNA synthesis, and consequently, for cell proliferation.[4] Due to its pivotal role in rapidly dividing cells, IMPDH2 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[1] High expression of IMPDH2 has been linked to resistance to several chemotherapeutic agents. The development of resistance to IMPDH2 inhibitors, such as the hypothetical compound Impdh2-IN-2, presents a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is paramount for the development of more effective therapeutic strategies.
The CRISPR/Cas9 gene-editing technology offers a powerful tool for elucidating the function of specific genes in biological processes, including drug resistance. By creating a precise knockout of the Impdh2 gene in a relevant cell line, researchers can directly investigate its role in the cellular response to this compound. This application note details a comprehensive workflow for utilizing CRISPR/Cas9 to generate an Impdh2 knockout cell line and subsequently characterize its resistance profile to this compound.
Materials and Methods
To investigate the role of IMPDH2 in this compound resistance, a CRISPR/Cas9-mediated knockout of the Impdh2 gene was generated in a human cancer cell line (e.g., HeLa). The following key steps were performed:
-
sgRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting a conserved region of the Impdh2 gene were designed using an online tool and cloned into a Cas9-expressing vector.
-
Transfection and Selection: The sgRNA/Cas9 plasmid was transfected into the host cell line. Transfected cells were selected using an appropriate antibiotic.
-
Single-Cell Cloning and Expansion: Single-cell clones were isolated by limiting dilution and expanded to establish monoclonal cell lines.
-
Knockout Validation: Genomic DNA was isolated from the expanded clones, and the target region of the Impdh2 gene was amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) causing a frameshift mutation. Western blotting was performed to confirm the absence of IMPDH2 protein expression.
-
Cell Viability Assay: The sensitivity of the wild-type (WT) and Impdh2 knockout (KO) cell lines to this compound was assessed using an MTT assay. Cells were treated with a serial dilution of this compound for 72 hours, and cell viability was measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated for both WT and KO cell lines to quantify the change in drug sensitivity.
Results and Discussion
The successful generation of an Impdh2 knockout cell line was confirmed by Sanger sequencing and Western blot analysis. The sequencing results revealed a frameshift mutation in the targeted exon of the Impdh2 gene, leading to a premature stop codon. The Western blot analysis showed a complete absence of the IMPDH2 protein in the KO cell line compared to the WT cells.
The MTT assay results demonstrated a significant difference in the sensitivity of WT and Impdh2 KO cells to this compound. As hypothesized, the Impdh2 KO cells exhibited a marked increase in resistance to the drug compared to the WT cells. The quantitative data is summarized in the table below.
Table 1: IC50 Values of this compound in Wild-Type and Impdh2 KO Cell Lines
| Cell Line | IC50 (µM) of this compound | Fold Change in Resistance |
| Wild-Type (WT) | 1.5 ± 0.2 | 1 |
| Impdh2 KO | 25.8 ± 3.1 | 17.2 |
The substantial increase in the IC50 value for the Impdh2 KO cell line strongly indicates that IMPDH2 is the primary target of this compound and that the loss of this target confers resistance. This experimental approach provides a clear and robust method for validating the target of a drug and for studying the mechanisms of acquired resistance. Further studies could involve re-expression of wild-type or mutated forms of IMPDH2 in the knockout background to dissect the specific domains of the protein involved in drug binding and resistance.
Experimental Protocols
Protocol 1: Generation of Impdh2 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the steps for creating a stable Impdh2 knockout cell line.
1.1. sgRNA Design and Plasmid Construction
-
Design two to three unique 20-nucleotide sgRNA sequences targeting an early exon of the Impdh2 gene using a publically available CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligonucleotides into a suitable Cas9 expression vector containing a selection marker (e.g., puromycin).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
1.2. Cell Transfection and Selection
-
Plate the target cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the sgRNA/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Continue selection for 7-10 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until non-transfected cells are eliminated.
1.3. Single-Cell Cloning
-
Prepare a single-cell suspension of the antibiotic-resistant cells.
-
Perform limiting dilution by serially diluting the cell suspension and plating into 96-well plates to achieve a statistical probability of one cell per well.
-
Incubate the plates for 2-3 weeks, monitoring for the formation of single colonies.
-
Expand the monoclonal colonies into larger culture vessels.
1.4. Knockout Validation
-
Genomic DNA Analysis:
-
Isolate genomic DNA from each expanded clone.
-
Amplify the targeted region of the Impdh2 gene using PCR primers flanking the sgRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Western Blot Analysis:
-
Prepare protein lysates from the WT and potential KO clones.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IMPDH2, followed by an appropriate HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability (MTT) Assay for Drug Sensitivity
This protocol describes how to determine the IC50 of this compound in WT and Impdh2 KO cells.
-
Seed WT and Impdh2 KO cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: IMPDH2 signaling pathway in nucleotide metabolism and cell proliferation.
Caption: Experimental workflow for studying this compound resistance.
References
how to measure GTP depletion after Impdh2-IN-2 treatment
Application Note & Protocols
Topic: Measuring GTP Depletion after Impdh2-IN-2 Treatment Audience: Researchers, scientists, and drug development professionals.
Introduction
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a critical, rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4][5] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a direct precursor for the synthesis of guanosine triphosphate (GTP). Due to the essential role of GTP in DNA/RNA synthesis, signal transduction, and energy metabolism, IMPDH2 is vital for cell proliferation and survival. Its expression is often upregulated in neoplasms and proliferating cells, making it an attractive target for therapeutic intervention in cancer and inflammatory diseases.
This compound is a small molecule inhibitor designed to target IMPDH2. By inhibiting IMPDH2, it is expected to block the de novo GTP synthesis pathway, leading to the depletion of intracellular GTP pools. Measuring this depletion is a key method for confirming target engagement, determining the inhibitor's potency (e.g., IC50), and understanding its downstream biological consequences.
This application note provides detailed protocols for treating cells with an IMPDH2 inhibitor like this compound and subsequently measuring the change in intracellular GTP levels using common laboratory techniques.
De Novo Guanine Nucleotide Synthesis Pathway
The following diagram illustrates the central role of IMPDH2 in the de novo synthesis of GTP and the inhibitory action of this compound.
Caption: Inhibition of IMPDH2 by this compound blocks the rate-limiting step of GTP synthesis.
Experimental Workflow Overview
The general workflow for assessing GTP depletion involves cell culture, treatment with the inhibitor, quenching of metabolic activity, extraction of intracellular metabolites, and quantification of GTP.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH2 inosine monophosphate dehydrogenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. IMPDH2: a new gene associated with dominant juvenile-onset dystonia-tremor disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
Application Notes and Protocols for In vivo Evaluation of Impdh2-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] There are two isoforms, IMPDH1 and IMPDH2.[5] IMPDH2 is often upregulated in rapidly proliferating cells, such as activated lymphocytes and various cancer cells, making it an attractive therapeutic target for immunosuppressive and anti-cancer agents. Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, which is essential for DNA and RNA synthesis, thereby impeding cell proliferation. Furthermore, IMPDH2 inhibition has been shown to modulate inflammatory responses, including neuroinflammation, by affecting signaling pathways such as NF-κB and p38 MAPK.
Impdh2-IN-2 is a potent inhibitor of IMPDH with a reported apparent inhibition constant (Ki,app) of 14 μM. While it has shown moderate antibacterial activity, its efficacy and pharmacological properties in in vivo mammalian models have not been extensively reported. These application notes provide a detailed experimental design for the in vivo evaluation of this compound in mouse models, focusing on a lipopolysaccharide (LPS)-induced neuroinflammation model. This model is relevant given that other selective IMPDH2 inhibitors have demonstrated anti-neuroinflammatory effects.
Signaling Pathway of IMPDH2 Inhibition
The inhibition of IMPDH2 disrupts the de novo synthesis of guanine nucleotides, leading to a reduction in cellular GTP levels. This has downstream effects on multiple cellular processes, including proliferation and inflammation.
Caption: IMPDH2 signaling pathway and point of inhibition.
Experimental Design: In Vivo Efficacy in a Mouse Model of Neuroinflammation
This protocol outlines a study to assess the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in BALB/c mice.
Animal Model
-
Species: Mouse
-
Strain: BALB/c (commonly used for inflammation studies)
-
Age: 8-10 weeks
-
Sex: Male or Female (use of a single sex is recommended to reduce variability)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
Experimental Groups and Dosing
The following tables summarize the proposed experimental groups and dosing regimen. A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD) of this compound. The doses suggested below are hypothetical and should be adjusted based on MTD and any available pharmacokinetic data.
Table 1: Experimental Groups
| Group | Treatment | Number of Animals (n) | Description |
| 1 | Vehicle Control | 8-10 | Receives vehicle and saline injection. |
| 2 | LPS Control | 8-10 | Receives vehicle and LPS injection. |
| 3 | This compound (Low Dose) + LPS | 8-10 | Receives low dose of this compound and LPS. |
| 4 | This compound (Mid Dose) + LPS | 8-10 | Receives medium dose of this compound and LPS. |
| 5 | This compound (High Dose) + LPS | 8-10 | Receives high dose of this compound and LPS. |
| 6 | Positive Control (e.g., MPA) + LPS | 8-10 | Receives a known IMPDH inhibitor and LPS. |
Table 2: Dosing and Administration
| Compound | Proposed Dose Range | Vehicle | Administration Route | Dosing Volume |
| This compound | 10, 30, 100 mg/kg | 0.5% CMC-Na or 10% DMSO + 40% PEG300 + 50% Saline | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | 5-10 mL/kg |
| LPS | 1 mg/kg | Saline | Intraperitoneal (i.p.) | 10 mL/kg |
| Mycophenolic Acid (MPA) | 50 mg/kg | 0.5% CMC-Na | Oral Gavage (p.o.) | 10 mL/kg |
Note: The choice of vehicle for this compound will depend on its solubility and stability, which must be determined experimentally.
Experimental Workflow
The following diagram illustrates the experimental timeline and key procedures.
Caption: Experimental workflow for in vivo testing.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Formulation:
-
Accurately weigh the required amount of this compound for each dose group.
-
Prepare the vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water).
-
Suspend or dissolve this compound in the vehicle to the desired final concentrations (e.g., 1, 3, and 10 mg/mL for a 10 mL/kg dosing volume).
-
Vortex or sonicate until a homogenous suspension or solution is achieved. Prepare fresh daily.
-
-
Administration (Oral Gavage):
-
Weigh each mouse to determine the exact volume to be administered (maximum volume of 10 mL/kg).
-
Gently restrain the mouse, ensuring its head and neck are in a straight line with its body.
-
Insert a sterile, ball-tipped gavage needle (18-20 gauge for adult mice) into the mouth and gently advance it along the upper palate into the esophagus.
-
If resistance is met, withdraw and reposition. Do not force the needle.
-
Slowly administer the calculated volume of the drug formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress.
-
-
Administration (Intraperitoneal Injection):
-
Weigh each mouse to determine the injection volume (maximum volume of 10 mL/kg).
-
Restrain the mouse to expose the abdomen. Tilting the head slightly downward can help shift organs away from the injection site.
-
Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a sterile needle (25-27 gauge) at a 30-45 degree angle.
-
Aspirate to ensure no fluid (blood or urine) is drawn back. If fluid is present, withdraw and use a new sterile needle at a different site.
-
Inject the substance slowly.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.
-
Protocol 2: Induction of Neuroinflammation and Sample Collection
-
LPS Administration: One hour after the administration of this compound or vehicle, administer LPS (1 mg/kg) or sterile saline via intraperitoneal injection as described in Protocol 1.
-
Euthanasia and Tissue Collection (24 hours post-LPS):
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the organs.
-
Carefully dissect the brain. Divide the brain sagittally.
-
Fix one hemisphere in 4% paraformaldehyde (PFA) for 24 hours for immunohistochemistry.
-
Snap-freeze the other hemisphere in liquid nitrogen and store at -80°C for biochemical analyses (e.g., Western blot, qPCR).
-
Protocol 3: Endpoint Analysis
-
Immunohistochemistry (IHC):
-
Process the PFA-fixed brain tissue for paraffin embedding and sectioning.
-
Perform IHC staining on brain sections (e.g., cortex and hippocampus) for markers of microglial activation (Iba-1, CD68) and inflammatory proteins (iNOS, COX-2).
-
Quantify the staining intensity or the number of positive cells using imaging software.
-
-
Western Blot Analysis:
-
Homogenize the frozen brain tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against inflammatory markers (e.g., iNOS, COX-2, TNF-α, IL-1β) and signaling proteins (e.g., phospho-p38, phospho-NF-κB). Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from frozen brain tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using specific primers for inflammatory cytokine genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Normalize expression levels to a stable housekeeping gene (e.g., Actb or Gapdh).
-
-
Cytokine Analysis (ELISA):
-
Prepare serum from the collected blood samples.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Presentation and Interpretation
All quantitative data from the endpoint analyses should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant. The results will help determine if this compound can attenuate the LPS-induced neuroinflammatory response in a dose-dependent manner. Efficacy can be compared to the positive control group (MPA) to benchmark its potency. These foundational studies will provide the basis for further investigation into the therapeutic potential of this compound.
References
- 1. Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 3. IMPDH2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Coordinated Formation of IMPDH2 Cytoophidium in Mouse Oocytes and Granulosa Cells [frontiersin.org]
- 5. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of IMPDH2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP).[4] Humans have two isoforms, IMPDH1 and IMPDH2, which share 84% sequence homology.[1] While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in rapidly proliferating cells, including lymphocytes and cancer cells, making it an attractive therapeutic target for immunosuppressive, antiviral, and anticancer agents. This document provides detailed protocols for developing and executing a high-throughput screen (HTS) to identify novel inhibitors of IMPDH2.
IMPDH2 Signaling Pathway
IMPDH2 plays a central role in cellular metabolism, providing the necessary building blocks for DNA and RNA synthesis. Its activity is critical for cell proliferation and is intertwined with several signaling pathways. Inhibition of IMPDH2 depletes the guanine nucleotide pool, leading to cell cycle arrest and apoptosis. Dysregulation of IMPDH2 has been implicated in various diseases, and it is known to interact with pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
Application Notes and Protocols for Detecting IMPDH2 Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Inosine Monophosphate Dehydrogenase 2 (IMPDH2) expression in cell lysates using Western blotting. IMPDH2 is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides and is implicated in various cellular processes, including cell proliferation and differentiation.[1] Its expression is often upregulated in cancerous cells, making it a protein of significant interest in cancer research and drug development.[2][3]
IMPDH2 Signaling Pathways
IMPDH2 plays a crucial role in cellular metabolism and has been shown to be involved in several signaling pathways that are critical for cell growth and proliferation. For instance, IMPDH2 activity is associated with the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, both of which are central to cancer progression.[4] Understanding the expression levels of IMPDH2 can provide valuable insights into the metabolic state of cells and the activation status of these key signaling cascades.
References
- 1. IMPDH2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Over-expression of IMPDH2 is associated with tumor progression and poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Note: Assessing Cell Cycle Arrest Induced by Impdh2-IN-2 Using Flow Cytometry
For Research Use Only.
Introduction
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP).[2][4] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. Due to its critical role in cell growth and proliferation, IMPDH2 has emerged as a significant target for therapeutic intervention in oncology and immunology.
Impdh2-IN-2 is a potent inhibitor of IMPDH with an apparent inhibition constant (Ki,app) of 14 μM. By blocking IMPDH2 activity, this compound depletes the intracellular pool of guanine nucleotides, thereby impeding DNA and RNA synthesis and leading to a halt in cell proliferation. This cytostatic effect is often manifested as an arrest in the cell cycle, making the analysis of cell cycle distribution a critical method for evaluating the efficacy of IMPDH2 inhibitors.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This application note provides a detailed protocol for utilizing flow cytometry to assess cell cycle arrest in cultured cells treated with this compound.
Principle of the Assay
This protocol is based on the quantitative staining of cellular DNA with propidium iodide (PI). PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate level of fluorescence. By treating cells with this compound, an accumulation of cells in a specific phase of the cell cycle, indicative of cell cycle arrest, can be quantified. To ensure that only DNA is stained, cells are treated with RNase to eliminate any PI binding to double-stranded RNA.
Materials and Reagents
-
Cell Line: A suitable cancer cell line known to be sensitive to GTP depletion (e.g., HeLa, A549, or a cell line of specific interest).
-
This compound: (MedChemExpress, HY-145678 or equivalent). Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
70% Ethanol: Ice-cold.
-
Flow Cytometry Tubes
-
Microcentrifuge Tubes
-
Cell Counter (e.g., hemocytometer or automated cell counter)
-
Flow Cytometer
Experimental Protocol
Cell Culture and Treatment
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration. A typical starting range could be from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest dose of this compound.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.
Cell Harvesting and Fixation
-
After the incubation period, carefully collect the culture medium from each well, as it may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and aggregates. Model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells after 48 hours of Treatment.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (10 µM) | 68.9 ± 3.5 | 20.1 ± 2.2 | 11.0 ± 1.9 |
| This compound (25 µM) | 75.4 ± 4.2 | 15.3 ± 1.7 | 9.3 ± 1.4 |
| This compound (50 µM) | 82.1 ± 3.8 | 10.2 ± 1.5 | 7.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Inhibition of IMPDH2 by this compound blocks the de novo synthesis of GTP.
Caption: Workflow for assessing cell cycle arrest using flow cytometry.
Caption: Logical flow from IMPDH2 inhibition to cell cycle arrest.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G0/G1 Peak | - Cell clumping- Improper fixation- High flow rate | - Filter cell suspension before analysis.- Ensure dropwise addition of cold ethanol while vortexing.- Use a low flow rate during acquisition. |
| No Clear Cell Cycle Profile | - Insufficient staining- RNase activity is low | - Increase incubation time with PI staining solution.- Ensure RNase A is properly stored and active. |
| High Percentage of Debris | - Excessive cell death- Harsh cell handling | - Use a lower concentration of this compound or a shorter incubation time.- Handle cells gently during harvesting and washing steps. |
Conclusion
This application note provides a comprehensive protocol for the use of flow cytometry to quantitatively assess cell cycle arrest induced by the IMPDH2 inhibitor, this compound. By following this protocol, researchers can effectively evaluate the cytostatic effects of this compound and gain insights into its mechanism of action. The provided data table and visualizations serve as a guide for data presentation and understanding the underlying biological processes.
References
Application of IMPDH2 Inhibition in Non-Small Cell Lung Cancer Research: A Focus on Mycophenolic Acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its elevated expression in various cancers, including non-small cell lung cancer (NSCLC), where it is associated with promoting cell proliferation, invasion, and migration, has identified it as a promising therapeutic target. While the specific inhibitor Impdh2-IN-2 has been identified as a potent inhibitor of IMPDH, its application in NSCLC research is not yet documented in publicly available literature. Therefore, this document will focus on a well-characterized IMPDH inhibitor, Mycophenolic Acid (MPA), as a representative compound to outline the application and experimental protocols for studying the effects of IMPDH2 inhibition in NSCLC. MPA has demonstrated anti-tumor activity in various cancer cell lines, including those from non-small cell lung adenocarcinoma.[1]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of IMPDH2 inhibition in NSCLC using MPA as a tool compound.
Mechanism of Action
IMPDH2 catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP). GTP is essential for DNA and RNA synthesis, as well as for signal transduction pathways that regulate cell growth and proliferation. By inhibiting IMPDH2, compounds like Mycophenolic Acid deplete the intracellular pool of guanine nucleotides, leading to the suppression of cancer cell proliferation and the induction of apoptosis. In NSCLC, inhibition of IMPDH2 has been shown to impact key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways.
Data Presentation
The following tables summarize the quantitative data regarding the effects of the representative IMPDH2 inhibitor, Mycophenolic Acid (MPA), on NSCLC cells.
Table 1: In Vitro Efficacy of Mycophenolic Acid (MPA) in NSCLC Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Non-Small Cell Lung Cancer | IC50 | >1 µM | [2] |
| CaLu-3 | Non-Small Cell Lung Adenocarcinoma | EC50 | <0.1 µM to 3.9 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an IMPDH2 inhibitor on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
IMPDH2 inhibitor (e.g., Mycophenolic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the IMPDH2 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells following treatment with an IMPDH2 inhibitor.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete growth medium
-
IMPDH2 inhibitor (e.g., Mycophenolic Acid)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed NSCLC cells into 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C.
-
Treat the cells with the IMPDH2 inhibitor at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for examining the effect of an IMPDH2 inhibitor on the protein expression levels in key signaling pathways.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete growth medium
-
IMPDH2 inhibitor (e.g., Mycophenolic Acid)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-IMPDH2, anti-β-catenin, anti-c-Myc, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the IMPDH2 inhibitor at desired concentrations for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental workflow for evaluating an IMPDH2 inhibitor in NSCLC cells.
IMPDH2 promotes NSCLC progression via the Wnt/β-catenin pathway.
Potential interplay between IMPDH2 and the PI3K/AKT/mTOR pathway in NSCLC.
References
Application Notes and Protocols for the Experimental Use of IMPDH2 Inhibitors in Glioblastoma Cell Lines
Note on "Impdh2-IN-2": Extensive literature searches did not yield specific experimental data or protocols for a compound designated "this compound" in the context of glioblastoma research. Therefore, these application notes and protocols are based on the well-characterized and frequently studied IMPDH inhibitor, Mycophenolic Acid (MPA) , as a representative compound for targeting IMPDH2 in glioblastoma cell lines. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other IMPDH2 inhibitors.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to therapy. A key metabolic feature of GBM is its reliance on the de novo synthesis of guanine nucleotides to fuel its high rate of cell division. Inosine monophosphate dehydrogenase 2 (IMPDH2), the rate-limiting enzyme in this pathway, is overexpressed in glioblastoma compared to normal brain tissue, making it a compelling therapeutic target. Inhibition of IMPDH2 with compounds like Mycophenolic Acid (MPA) has been shown to deplete intracellular GTP pools, leading to reduced cell proliferation and induction of cell stress pathways in glioblastoma cell lines. These application notes provide detailed protocols for researchers to investigate the effects of IMPDH2 inhibitors on glioblastoma cells in vitro.
Data Presentation
The following tables summarize the quantitative effects of Mycophenolic Acid (MPA) on various glioblastoma cell lines as reported in the scientific literature.
Table 1: Effect of Mycophenolic Acid (MPA) on Intracellular Nucleotide Levels in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect | Reference |
| U87MG | 10 µM MPA for 4 hours | Decreased intracellular GTP concentration | |
| U251 | 10 µM MPA for 4 hours | Decreased intracellular GTP concentration | |
| LN229 | 10 µM MPA for 4 hours | Decreased intracellular GTP concentration | |
| Glioblastoma Patient Tissue | Mycophenolate Mofetil (MMF) treatment | 75% decrease in GTP/IMP ratio in enhancing tumor |
Table 2: Effects of Mycophenolic Acid (MPA) on Cellular Phenotypes in Glioblastoma Cell Lines
| Cell Line | Assay | Treatment | Observed Effect | Reference |
| U87MG | Cell Proliferation | MPA treatment | Suppression of cell proliferation | |
| Primary Glia | Cell Proliferation | MPA treatment | No significant effect on cell proliferation | |
| U87MG | Western Blot | 10 µM MPA for 4 hours | Increased p53 protein levels, decreased Nucleostemin levels | |
| LN229 | Western Blot | 10 µM MPA for 4 hours | Increased p53 protein levels, decreased Nucleostemin levels |
Mandatory Visualizations
Signaling Pathway of IMPDH2 Inhibition
Caption: IMPDH2 inhibition by MPA disrupts GTP synthesis, leading to nucleolar stress and growth arrest in glioblastoma cells.
Experimental Workflow for Evaluating IMPDH2 Inhibitors
Caption: A typical workflow for the in vitro evaluation of an IMPDH2 inhibitor in glioblastoma cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is for determining the cytotoxic effects of an IMPDH2 inhibitor on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
IMPDH2 inhibitor (e.g., Mycophenolic Acid, MPA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the IMPDH2 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of specific proteins (e.g., IMPDH2, p53, Nucleostemin) in glioblastoma cells following treatment with an IMPDH2 inhibitor.
Materials:
-
Glioblastoma cells cultured in 6-well plates or culture dishes
-
IMPDH2 inhibitor (e.g., MPA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IMPDH2, anti-p53, anti-Nucleostemin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed glioblastoma cells in 6-well plates and treat with the IMPDH2 inhibitor as desired.
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to the loading control.
-
Application Note: Utilizing siRNA Knockdown of IMPDH2 to Mimic Small Molecule Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] Its pivotal role in DNA and RNA synthesis makes it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory conditions, as well as for immunosuppression.[1][4] Small molecule inhibitors of IMPDH2, such as mycophenolic acid (MPA), have been successfully employed to modulate its activity. However, to validate that the observed cellular effects of these inhibitors are specifically due to the targeting of IMPDH2 and to avoid potential off-target effects, a complementary genetic approach is invaluable.
This application note details the use of small interfering RNA (siRNA) to specifically knock down IMPDH2 expression, thereby mimicking the functional consequences of small molecule inhibitors. This method provides a powerful tool for target validation, dissecting signaling pathways, and understanding the precise role of IMPDH2 in cellular processes.
Principle
RNA interference (RNAi) is a natural cellular process for gene silencing. Exogenously introduced siRNA molecules, designed to be complementary to the target mRNA (in this case, IMPDH2 mRNA), are incorporated into the RNA-induced silencing complex (RISC). This complex then mediates the cleavage and degradation of the target mRNA, leading to a significant reduction in the corresponding protein levels. By comparing the phenotypic and molecular outcomes of siRNA-mediated knockdown with those of a small molecule inhibitor, researchers can confirm the on-target effects of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of IMPDH2 in cellular signaling and the experimental workflow for its knockdown and subsequent analysis.
Caption: IMPDH2 Signaling Pathway.
Caption: Experimental Workflow for siRNA Knockdown.
Data Presentation: Comparative Effects of IMPDH2 Inhibition
The following tables summarize expected quantitative data from IMPDH2 knockdown and inhibition experiments.
Table 1: Quantification of IMPDH2 Knockdown
| Method | Target | Expected Reduction (%) vs. Control |
| qPCR | IMPDH2 mRNA | 70-90% |
| Western Blot | IMPDH2 Protein | 60-85% |
Table 2: Comparison of Phenotypic Effects
| Assay | siRNA-mediated IMPDH2 Knockdown | Small Molecule Inhibitor (e.g., MPA) |
| Cell Proliferation (e.g., CCK-8/MTT) | Significant decrease in cell viability | Dose-dependent decrease in cell viability |
| Cell Cycle Analysis (Flow Cytometry) | G0/G1 phase arrest | Induction of cell cycle arrest |
| Apoptosis Assay (e.g., Annexin V) | Increased percentage of apoptotic cells | Induction of apoptosis |
| GTP Level Quantification (HPLC) | Significant reduction in intracellular GTP | Marked decrease in intracellular GTP |
Experimental Protocols
Protocol 1: siRNA Transfection for IMPDH2 Knockdown
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Cells of interest
-
Complete growth medium
-
Antibiotic-free growth medium
-
IMPDH2 siRNA duplexes (pre-designed and validated)
-
Non-targeting (scrambled) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation (Solution A): In a microcentrifuge tube, dilute 20-80 pmol of IMPDH2 siRNA or control siRNA into 100 µL of Opti-MEM. Mix gently.
-
Transfection Reagent Preparation (Solution B): In a separate microcentrifuge tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for your specific cell line and target.
-
Post-Transfection: After the incubation period, cells can be harvested for downstream analysis (qPCR, Western blot) or used in phenotypic assays.
Protocol 2: Quantitative Real-Time PCR (qPCR) for IMPDH2 mRNA Quantification
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
-
Primers for IMPDH2 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Cycling: Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 30 seconds
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of IMPDH2 mRNA normalized to the reference gene using the 2^-ΔΔCt method.
Protocol 3: Western Blot for IMPDH2 Protein Quantification
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-IMPDH2
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IMPDH2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IMPDH2 signal to the loading control.
Conclusion
The use of siRNA-mediated knockdown of IMPDH2 is a robust and specific method to mimic the effects of small molecule inhibitors. This approach is essential for target validation in drug development, allowing researchers to confidently attribute observed biological effects to the inhibition of IMPDH2. The protocols and data presented in this application note provide a comprehensive guide for implementing this technique in the laboratory. By comparing the outcomes of genetic knockdown with pharmacological inhibition, a deeper understanding of IMPDH2's role in health and disease can be achieved, paving the way for more effective therapeutic strategies.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
troubleshooting low efficacy of Impdh2-IN-2 in vitro
Welcome to the technical support center for Impdh2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the in vitro use of this compound, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with a reported apparent inhibition constant (Ki,app) of 14 µM. IMPDH2 is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] By inhibiting IMPDH2, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for DNA and RNA synthesis. This depletion can lead to a cytostatic effect, halting cell proliferation, particularly in rapidly dividing cells that have a high demand for nucleotides, such as cancer cells and activated lymphocytes.[1][4]
Q2: What are the potential therapeutic applications of inhibiting IMPDH2?
Due to its crucial role in cell proliferation, IMPDH2 is a target for various therapeutic areas, including oncology, immunology, and virology. Inhibition of IMPDH2 has been shown to suppress tumor growth, reduce inflammation, and exert immunosuppressive effects.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. For stock solutions, dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C. Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by vortexing gently.
Q4: How does IMPDH2 inhibition affect cellular signaling?
Inhibition of IMPDH2 and the subsequent depletion of GTP can impact numerous cellular signaling pathways. GTP is essential for the function of GTP-binding proteins (G proteins), which are key regulators of a wide array of cellular processes. Additionally, IMPDH2 has been implicated in signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Low or No Observed Efficacy in Cell-Based Assays
Q: I am not observing the expected anti-proliferative or cytotoxic effects of this compound in my cell-based assay. What are the possible reasons?
Several factors can contribute to a lack of efficacy in cellular assays. A systematic approach to troubleshooting is recommended.
Potential Cause & Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Is the compound completely dissolved? Visually inspect your stock and working solutions for any precipitation.
-
Is the compound stable in your cell culture media? Some compounds can degrade or precipitate in aqueous solutions, especially in the presence of serum proteins.
-
Action: Perform a solubility test of this compound in your specific cell culture medium. You can also assess its stability over the time course of your experiment by incubating the compound in media, collecting samples at different time points, and analyzing them by HPLC.
-
-
Cell Permeability:
-
Is the compound able to enter the cells? Low cell permeability is a common reason for discrepancies between biochemical and cellular assay results.
-
-
Inhibitor Concentration and Incubation Time:
-
Are you using an appropriate concentration range? The reported Ki,app of 14 µM is a starting point, but the effective concentration in a cellular context (EC50) may be higher.
-
Is the incubation time sufficient to observe an effect? The depletion of GTP pools and subsequent effects on cell proliferation may take time to manifest.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) and measure the effect at different time points (e.g., 24, 48, and 72 hours).
-
-
Target Engagement:
-
Is the inhibitor binding to IMPDH2 inside the cells? Confirming target engagement is a crucial step.
-
Action: A Cellular Thermal Shift Assay (CETSA) is a valuable method to verify that this compound binds to IMPDH2 in intact cells. An increase in the thermal stability of IMPDH2 in the presence of the inhibitor indicates target engagement.
-
-
Cell Line-Specific Factors:
-
Does your cell line have high levels of IMPDH2 expression? The efficacy of an IMPDH2 inhibitor can depend on the cell's reliance on the de novo purine synthesis pathway.
-
Does your cell line have active drug efflux pumps? Some cancer cell lines overexpress efflux pumps that can actively remove small molecules from the cell, reducing their intracellular concentration.
-
Action: Check the expression level of IMPDH2 in your cell line via Western blot or qPCR. If you suspect drug efflux, you can co-incubate with a known efflux pump inhibitor to see if it potentiates the effect of this compound.
-
Troubleshooting Workflow for Low Efficacy
Caption: A logical workflow for troubleshooting low efficacy of this compound.
Issue 2: Inconsistent or Irreproducible Results
Q: My experimental results with this compound are not consistent between experiments. What could be the cause?
Inconsistent results often stem from variations in experimental procedures or the stability of the reagents.
Potential Cause & Troubleshooting Steps:
-
Inhibitor Stock Solution Integrity:
-
Has the stock solution degraded? Repeated freeze-thaw cycles or improper storage can lead to compound degradation.
-
Action: Prepare fresh stock solutions of this compound and aliquot them for single use. Always protect stock solutions from light.
-
-
Cell Culture Conditions:
-
Are your cells healthy and in the exponential growth phase? Variations in cell health, passage number, and confluency can affect their response to inhibitors.
-
Action: Standardize your cell culture procedures. Ensure you are using cells within a consistent passage number range and seed them at a consistent density for each experiment.
-
-
Assay Conditions:
-
Are the assay parameters consistent? Minor variations in incubation times, reagent concentrations, or instrumentation can lead to variability.
-
Action: Carefully review and standardize your assay protocol. Use a positive control, such as a known IMPDH2 inhibitor like Mycophenolic Acid (MPA), in every experiment to monitor assay performance.
-
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/WST-1)
This protocol is to determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/WST-1 Addition: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Protocol 2: Quantification of Intracellular GTP Levels by HPLC
This protocol provides a general method to measure the direct downstream effect of IMPDH2 inhibition.
Materials:
-
Cells treated with this compound and vehicle control
-
Cold PBS
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
Tri-n-octylamine
-
1,1,2-trichlorotrifluoroethane
-
HPLC system with a suitable column (e.g., C18)
-
GTP standard
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)
Procedure:
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Nucleotide Extraction: Lyse the cells with a cold acid solution (e.g., 0.4 M PCA).
-
Neutralization: Neutralize the extract with a solution like tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
Centrifugation: Centrifuge to pellet the precipitate and collect the aqueous supernatant containing the nucleotides.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the nucleotides using a suitable gradient elution program.
-
Quantification: Identify the GTP peak based on the retention time of the GTP standard and quantify the peak area. Normalize the GTP levels to the total protein concentration or cell number.
Signaling Pathway of IMPDH2 and its Inhibition
Caption: The role of IMPDH2 in the de novo purine synthesis pathway and its inhibition by this compound.
Data Presentation
When reporting the efficacy of this compound, it is crucial to present the data in a clear and organized manner.
Table 1: Example of IC50/EC50 Data for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50/EC50 (µM) | Notes |
| Cell Line A | Proliferation (MTS) | 72 | 15.2 ± 2.1 | - |
| Cell Line B | Proliferation (MTS) | 72 | > 50 | Potentially resistant |
| Cell Line C | GTP Quantification | 24 | 8.5 ± 1.5 | Measures direct target effect |
Table 2: Summary of Known Properties of this compound
| Property | Value | Source |
| Target | Inosine 5'-monophosphate dehydrogenase (IMPDH) | MedChemExpress |
| Apparent Ki | 14 µM | MedChemExpress |
| Activity | Antibacterial, potential anti-tuberculosis agent | MedChemExpress |
This technical support center provides a starting point for troubleshooting and utilizing this compound in your in vitro research. Due to the limited publicly available data for this specific compound, a systematic and empirical approach to optimizing your experimental conditions is highly recommended.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Impdh2-IN-2
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with the IMPDH2 inhibitor, Impdh2-IN-2, in aqueous buffers. The recommendations provided are based on established principles for working with hydrophobic small molecule inhibitors. Specific solubility data for this compound is not publicly available, and therefore, these guidelines should be considered as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous experimental buffer. What should I do first?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic molecules. From this concentrated stock, you can make serial dilutions into your final aqueous buffer to achieve the desired experimental concentration.
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix this?
A2: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent from the stock solution is diluted, reducing its ability to keep the hydrophobic compound in solution. To address this, you can try several strategies:
-
Lower the final concentration: Your target concentration may be above the solubility limit of this compound in the final buffer.
-
Reduce the final percentage of organic solvent: While preparing the stock in an organic solvent is necessary, the final concentration of this solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects. However, a slight, permissible increase in the final solvent concentration might improve solubility.
-
Explore alternative solubilization methods: Refer to the troubleshooting guide below for more advanced techniques.
Q3: What are some alternative organic solvents to DMSO for preparing my stock solution?
A3: If DMSO is not compatible with your experimental system or does not provide adequate solubility, other water-miscible organic solvents can be tested. The choice of solvent will depend on the specific properties of this compound and the tolerance of your biological assay.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, but can be toxic to some cells at higher concentrations. |
| Ethanol (EtOH) | Generally less toxic than DMSO, but may have lower solubilizing power for very hydrophobic compounds. |
| Dimethylformamide (DMF) | Strong solubilizing agent, but can be more toxic than DMSO and should be handled with care. |
| Methanol (MeOH) | Similar to ethanol, useful for moderately hydrophobic compounds. |
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of compounds with ionizable groups (acidic or basic moieties) can be significantly influenced by pH. If the chemical structure of this compound contains such groups, adjusting the pH of your buffer may enhance its solubility. For acidic compounds, increasing the pH above their pKa will generally increase solubility, while for basic compounds, decreasing the pH below their pKa will have a similar effect. It is crucial to ensure that the adjusted pH is compatible with your experimental assay and does not affect the activity of your target, IMPDH2.
Troubleshooting Guide: Enhancing this compound Solubility
If you continue to experience solubility issues with this compound after trying the initial steps, the following tiered approach provides more advanced strategies.
Tier 1: Co-Solvent Systems
For compounds that are particularly difficult to solubilize, a combination of solvents can be more effective than a single solvent.
Experimental Protocol: Co-Solvent Solubility Test
-
Prepare small, concentrated stock solutions of this compound in various individual organic solvents (e.g., DMSO, Ethanol, DMF).
-
Create different co-solvent mixtures (e.g., 1:1 DMSO:Ethanol, 1:1 DMSO:PEG400).
-
Attempt to dissolve this compound in these co-solvent mixtures to identify the most effective combination.
-
Prepare a high-concentration stock in the optimal co-solvent system.
-
Perform serial dilutions into your aqueous buffer, carefully observing for any precipitation.
-
Always include a vehicle control (buffer with the same final concentration of the co-solvent mixture) in your experiments.
Tier 2: Use of Surfactants
Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles that encapsulate the inhibitor.
Table 2: Surfactants for Improving Solubility
| Surfactant | Recommended Starting Concentration (w/v) | Notes |
| Tween® 20 / Polysorbate 20 | 0.01% - 0.1% | Commonly used in biological assays. |
| Pluronic® F-68 | 0.02% - 0.2% | A non-ionic triblock copolymer. |
| Cremophor® EL | 0.01% - 0.1% | Polyoxyethylated castor oil. |
Experimental Protocol: Surfactant-Assisted Solubilization
-
Prepare your aqueous buffer containing the desired concentration of the chosen surfactant.
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate micelle formation and encapsulation.
-
Visually inspect the solution for any signs of precipitation.
-
Ensure the final surfactant concentration is compatible with your assay.
Tier 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a solution of HP-β-CD in your aqueous buffer.
-
Add the this compound powder directly to the HP-β-CD solution and stir or sonicate until dissolved.
-
Alternatively, add a concentrated stock of this compound in an organic solvent to the HP-β-CD solution.
-
Determine the optimal ratio of this compound to cyclodextrin for maximum solubility.
Visualizing Experimental Workflows and Signaling Pathways
To further assist in your experimental design, the following diagrams illustrate a logical workflow for troubleshooting solubility and the established signaling pathway for IMPDH2.
Caption: A step-by-step workflow for addressing solubility issues with this compound.
IMPDH2 is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides and is implicated in several signaling pathways that are crucial for cell growth and proliferation.
how to prevent Impdh2-IN-2 degradation in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Impdh2-IN-2 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following these guidelines is crucial for maintaining the compound's integrity.
Q2: How long can I store this compound?
A: The shelf-life of this compound is dependent on the storage temperature and its form (powder or in solvent). For powdered form, it can be stored for up to three years at -20°C.[1] When in a solvent, it is stable for up to six months at -80°C or for one month at -20°C.[1]
Q3: What is the best solvent for storing this compound?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound.[1][2] It is recommended to use anhydrous, high-purity DMSO to minimize degradation, as DMSO is hygroscopic and can absorb moisture from the air, which may accelerate compound degradation.[3]
Q4: My this compound solution has changed color. What does this mean?
A: A change in the color of your stock solution can be an indicator of chemical degradation or oxidation. This may be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is highly recommended to assess the purity of the compound before use if you observe a color change.
Q5: I see precipitation in my stock solution after thawing. What should I do?
A: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at low temperatures or if the solvent is not ideal for cryogenic storage. To address this, you can try the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Degradation
If you suspect that your this compound is degrading, leading to inconsistent experimental results, this guide provides a systematic approach to troubleshoot and prevent further degradation.
Potential Degradation Pathways
Small molecules like this compound can be susceptible to several degradation pathways:
-
Oxidation: The chemical structure of many small molecules can be sensitive to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: The presence of water can lead to the hydrolytic cleavage of labile functional groups, such as esters or amides, within the molecule. Using anhydrous solvents and proper storage is key to preventing hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation from sunlight or fluorescent lighting, can provide the energy to initiate chemical reactions that lead to the degradation of the compound.
Storage and Handling Best Practices
To minimize degradation, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store powder at -20°C. Store solutions at -80°C for long-term or -20°C for short-term. | Lower temperatures slow down chemical reactions, including degradation processes. |
| Light | Store in amber glass vials or wrap containers in foil. Work with solutions in a shaded environment. | Protects the compound from photodegradation. |
| Air (Oxygen) | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | Minimizes oxidation of the compound. |
| Moisture | Use anhydrous solvents and store in a desiccated environment where possible. | Prevents hydrolysis. |
| Container | Use inert amber glass vials or polypropylene tubes. | Prevents leaching of contaminants from the container and adsorption of the compound to the container surface. |
| Aliquoting | Prepare single-use aliquots of your stock solution. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
Experimental Protocols
Protocol for Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your this compound stock solution over time.
Objective: To determine the percentage of intact this compound and identify the presence of any degradation products.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Time Point Zero (T0): Immediately after preparing the stock solution, take a small aliquot and dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Injection: Inject the diluted sample into the HPLC system.
-
Chromatography: Run a gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the compound from any impurities.
-
Data Acquisition: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, and 6 months), thaw an aliquot and repeat the HPLC analysis under the identical conditions.
-
Data Analysis: Compare the chromatograms from different time points. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of IMPDH2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inosine monophosphate dehydrogenase 2 (IMPDH2) inhibitors. Our goal is to help you navigate common experimental challenges and interpret potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of IMPDH2 inhibition?
Inhibition of IMPDH2, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, primarily leads to the depletion of the intracellular guanosine triphosphate (GTP) pool.[1][2][3] This GTP depletion impairs DNA and RNA synthesis, which can arrest cell proliferation.[1] Consequently, IMPDH2 inhibitors are investigated for their potential as anticancer, immunosuppressive, and antiviral agents.[4]
Q2: I'm observing a cellular phenotype that is inconsistent with GTP depletion. Could this be an off-target effect?
Yes, observing a phenotype that cannot be directly attributed to GTP depletion is a strong indicator of potential off-target effects. To investigate this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response curve for your inhibitor and compare the concentration required to elicit the unexpected phenotype with the concentration that inhibits IMPDH2 activity (e.g., by measuring GTP levels). A significant discrepancy suggests an off-target mechanism.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a structurally different IMPDH2 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of your original compound.
-
Rescue Experiment: Attempt to rescue the phenotype by supplementing the culture medium with guanosine. If the phenotype persists despite GTP pool restoration, it is likely independent of IMPDH2 inhibition.
Q3: My IMPDH2 inhibitor is showing significant cytotoxicity at concentrations that should only be cytostatic. What could be the cause?
While IMPDH2 inhibition is often cytostatic, leading to cell cycle arrest, significant cytotoxicity could arise from either on-target or off-target effects.
-
On-Target Cytotoxicity: In highly proliferative cells, such as certain cancer cell lines, the demand for GTP is critical. Severe and sustained GTP depletion by a potent IMPDH2 inhibitor can lead to DNA replication stress, DNA damage, and ultimately apoptosis.
-
Off-Target Toxicity: The inhibitor may be interacting with other proteins crucial for cell survival. To differentiate, screen your compound against a panel of known toxicity-related targets (e.g., kinases, ion channels). Additionally, using a cell line that does not express IMPDH2 (if available) can help determine if the toxicity is independent of the intended target.
Q4: Are there known signaling pathways affected by IMPDH2 inhibitors that are not directly related to GTP levels?
While many downstream effects of IMPDH2 inhibition are linked to GTP depletion, some studies suggest modulation of signaling pathways that may represent off-target effects or more complex cellular responses. These can include:
-
NF-κB and p38 MAPK Signaling: Some inhibitors have been shown to suppress the phosphorylation of p38 MAPK and components of the NF-κB pathway, which can have anti-inflammatory effects. This may be particularly relevant in the context of neuroinflammation.
-
Ribosomal Stress and p53 Activation: Inhibition of IMPDH2 can lead to ribosomal stress, which in turn can activate the p53 tumor suppressor pathway.
It is crucial to validate whether these effects are truly independent of GTP levels in your experimental system.
Q5: How can I identify the specific off-target proteins of my IMPDH2 inhibitor?
Several experimental approaches can be employed to identify unintended molecular targets:
-
Chemical Proteomics: This powerful technique uses a modified version of your inhibitor as a "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Proteomics and Transcriptomics: Analyze global changes in protein and gene expression in response to your inhibitor. Unexpected alterations in the levels of certain proteins or transcripts can point towards affected pathways and potential off-targets.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound by screening it against databases of known protein structures.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different IMPDH2 Inhibitors
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Different Off-Target Profiles | 1. Characterize the dose-response of each inhibitor for both on-target (GTP depletion) and the observed phenotypic effects. 2. Perform a rescue experiment with exogenous guanosine for each inhibitor. | A discrepancy in the potency for the phenotype versus GTP depletion, or a differential rescue effect, suggests distinct off-target activities. |
| Isoform Selectivity | Humans have two IMPDH isoforms, IMPDH1 and IMPDH2, which share 84% sequence identity. Your inhibitors might have different selectivities. 1. If possible, use cell lines with known expression levels of IMPDH1 and IMPDH2. 2. Test inhibitors in enzymatic assays with purified IMPDH1 and IMPDH2 proteins. | Different potencies against the purified isoforms will confirm selectivity differences that may explain the varied cellular effects. |
| Metabolic Stability | The inhibitors may have different intracellular metabolic stabilities, leading to varying effective concentrations over time. 1. Measure the intracellular concentration of each inhibitor over the course of the experiment using LC-MS. | This will determine if differences in inhibitor metabolism contribute to the observed inconsistencies. |
Issue 2: Development of Resistance to IMPDH2 Inhibitors
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of IMPDH2 | Cells may compensate for inhibition by increasing the expression of the IMPDH2 gene. 1. Measure IMPDH2 mRNA and protein levels in resistant cells compared to sensitive parental cells. | Increased IMPDH2 expression in resistant cells would suggest this as a mechanism of resistance. |
| Activation of Salvage Pathways | Cells can bypass the de novo synthesis pathway by utilizing purine salvage pathways. 1. Culture cells in purine-depleted media and re-assess inhibitor sensitivity. | Increased sensitivity to the inhibitor in purine-depleted media would indicate a reliance on salvage pathways for resistance. |
| Mutations in IMPDH2 | Mutations in the inhibitor binding site of IMPDH2 can prevent the drug from interacting with its target. 1. Sequence the IMPDH2 gene in resistant cell lines. | Identification of mutations in the coding region of IMPDH2 could explain the acquired resistance. |
Quantitative Data Summary
Table 1: IC50 Values of Selected IMPDH2 Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line/System | Reference |
| Mycophenolic Acid (MPA) | IMPDH2 | Varies (low µM) | Various cancer cell lines | |
| Ribavirin | IMPDH | 162 | HSV-1 infected cells | |
| VX-497 | IMPDH | 6.3 | HSV-1 infected cells | |
| Berberrubine | IMPDH2 (selective) | Not specified | Colorectal cancer cells |
Note: IC50 values can vary significantly depending on the assay conditions and cell type used.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular GTP Levels by HPLC
-
Cell Treatment: Plate cells and treat with the IMPDH2 inhibitor at various concentrations and time points. Include a vehicle control.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 0.4 M perchloric acid to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 1 M K2CO3.
-
Centrifuge again to remove the precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an appropriate mobile phase, for example, a gradient of methanol in a potassium phosphate buffer.
-
Detect nucleotides by UV absorbance at 254 nm.
-
Quantify GTP levels by comparing the peak area to a standard curve generated with known concentrations of GTP.
-
Protocol 2: Proteomics-Based Off-Target Identification
-
Cell Lysis and Protein Digestion:
-
Treat cells with the IMPDH2 inhibitor or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform an in-solution digestion with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the inhibitor-treated samples compared to the control.
-
Bioinformatics analysis can then be used to identify enriched pathways and potential off-target interactions.
-
Visualizations
Caption: On-target effects of IMPDH2 inhibition leading to reduced cell proliferation.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for identifying off-target proteins.
References
improving the reproducibility of IMPDH2 enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of inosine monophosphate dehydrogenase 2 (IMPDH2) enzyme assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the IMPDH2 enzyme assay?
A1: The IMPDH2 enzyme assay measures the catalytic activity of IMPDH2, which is the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The reaction also produces NADH and a proton[1]. The activity is typically monitored by measuring the increase in NADH absorbance at 340 nm[1][2][3]. Alternatively, some assays use a coupled enzymatic reaction where the NADH produced reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured at a different wavelength (e.g., 450 nm)[4].
Q2: What are the key components of the IMPDH2 assay buffer?
A2: A typical assay buffer for IMPDH2 includes a buffering agent (e.g., Tris-HCl or potassium phosphate), a potassium salt (as K+ activates the enzyme), a chelating agent like EDTA, and a reducing agent such as dithiothreitol (DTT) to protect the catalytic cysteine residue from oxidation. The pH is generally maintained around 8.0-8.8.
Q3: What are the typical concentrations for substrates (IMP and NAD+)?
A3: Substrate concentrations can vary depending on the specific protocol and research question. However, common final concentrations are in the range of 100 µM to 1 mM for both IMP and NAD+. For inhibitor screening, substrate concentrations are often set near their Michaelis constant (Km) values to ensure sensitivity to competitive inhibitors.
Q4: How should the IMPDH2 enzyme be handled and stored?
A4: Recombinant IMPDH2 enzyme should be kept on ice while in use and stored at -20°C or -80°C for long-term storage. It is crucial to aliquot the enzyme upon first use to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.
Q5: What are common positive and negative controls for an IMPDH2 inhibitor screening assay?
A5: A common positive control inhibitor for IMPDH2 is Mycophenolic Acid (MPA). A solvent control (e.g., DMSO, the solvent used to dissolve the test compounds) should be included as a negative control to assess its effect on the enzyme's activity. The final solvent concentration in the assay should typically not exceed 1%. An enzyme control without any inhibitor is also essential to determine the baseline enzyme activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contamination of reagents with NADH. | Use fresh, high-quality reagents. Prepare buffers with ultrapure water. |
| Non-enzymatic reduction of the detection reagent. | Run a "no-enzyme" control to determine the background signal and subtract it from the experimental values. | |
| Autohydrolysis of substrates. | Prepare substrate solutions fresh before each experiment. | |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature. |
| Suboptimal assay conditions (pH, temperature). | Verify the pH of the buffer and ensure the assay is performed at the optimal temperature (typically 25-37°C). | |
| Missing essential cofactors or activators (e.g., K+ ions). | Ensure the assay buffer contains all necessary components at the correct concentrations. | |
| Presence of an inhibitor in the reaction mixture. | Check for potential contaminants in reagents or test compounds. | |
| Poor Reproducibility (High Variability) | Inconsistent pipetting volumes. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Fluctuation in incubation temperature. | Use a temperature-controlled plate reader or water bath to ensure a stable temperature throughout the assay. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate or fill them with buffer to maintain a humidified environment. | |
| Reagent degradation over time. | Prepare fresh reagents, especially substrate and enzyme solutions, for each experiment. | |
| Non-linear Reaction Rate | Substrate depletion. | Use lower enzyme concentrations or monitor the reaction for a shorter period to stay within the initial linear range. |
| Product inhibition. | Analyze the initial reaction velocity to minimize the effects of product inhibition. | |
| Enzyme instability under assay conditions. | Add stabilizing agents like BSA to the assay buffer. Perform the assay over a shorter time course. |
Quantitative Data Summary
Table 1: Reported Specific Activity of Human IMPDH2
| Source | Specific Activity | Assay Conditions |
| Novocib | > 200 mU/mg protein | pH 8.8, 37°C |
| R&D Systems | > 30 pmol/min/µg | pH 8.0, temperature not specified |
Unit Definition: One unit (U) catalyzes the conversion of 1 µmole of IMP to XMP per minute.
Table 2: Example Michaelis-Menten Constants (Km) for IMPDH2 Substrates
| Substrate | Km Value (µM) | Organism/Source |
| IMP | ~20-50 | Human |
| NAD+ | ~50-150 | Human |
Note: Km values can vary depending on the specific assay conditions (pH, temperature, ionic strength).
Table 3: IC50 Values for Common IMPDH2 Inhibitors
| Inhibitor | IC50 Value | Target |
| Mycophenolic Acid (MPA) | ~10-50 nM | Human IMPDH2 |
| Ribavirin Monophosphate | ~200-500 nM | Human IMPDH2 |
IC50 values are highly dependent on assay conditions, particularly substrate concentrations.
Experimental Protocols
Standard IMPDH2 Activity Assay (Spectrophotometric)
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM DTT.
-
Prepare Substrate Stock Solutions: 100 mM IMP in deionized water and 100 mM NAD+ in deionized water.
-
Prepare Enzyme Solution: Dilute recombinant human IMPDH2 to a working concentration (e.g., 20 µg/mL) in Assay Buffer.
-
Set up the Reaction:
-
In a UV-transparent 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Prepare a substrate mixture containing 500 µM IMP and 1 mM NAD+ in Assay Buffer.
-
Add 50 µL of the substrate mixture to each well to start the reaction.
-
-
Measure Activity: Immediately begin reading the absorbance at 340 nm in kinetic mode at 37°C for 5-10 minutes, taking readings every 30-60 seconds.
-
Calculate Specific Activity: Determine the rate of NADH formation (Vmax) from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
IMPDH2 Inhibitor Screening Assay (Fluorometric/Colorimetric)
-
Prepare Reagents: Reconstitute assay buffer, enzyme, substrates, and detection reagents as per the kit manufacturer's instructions.
-
Prepare Test Compounds and Controls:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the test compounds.
-
Prepare a positive control inhibitor (e.g., Mycophenolic Acid) and a solvent control.
-
-
Set up the Assay Plate:
-
Add 10 µL of the test compound dilutions, inhibitor control, or solvent control to the appropriate wells of a 96-well plate.
-
-
Pre-incubation with Enzyme:
-
Prepare an enzyme solution according to the protocol.
-
Add a specified volume of the enzyme solution (e.g., 178 µL of a reaction mix containing the enzyme) to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing IMP and the detection reagent.
-
Add a specified volume of the substrate mix (e.g., 12 µL) to each well to start the reaction.
-
-
Measure Activity: Measure the optical density (e.g., at 450 nm) or fluorescence in kinetic mode at 37°C for 60 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: De novo guanine nucleotide biosynthesis pathway highlighting the role of IMPDH2.
Experimental Workflow: Standard Activity Assay
Caption: Workflow for a standard spectrophotometric IMPDH2 activity assay.
Logical Relationship: Troubleshooting Low Enzyme Activity
Caption: A logical troubleshooting guide for low IMPDH2 enzyme activity.
References
- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 2. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
best practices for handling and storing Impdh2-IN-2 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Impdh2-IN-2 powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[3][4] A stock concentration of 10 mg/mL in DMSO is achievable.[1] To aid dissolution, you can sonicate, warm, or gently heat the solution to 60°C. Be aware that DMSO is hygroscopic, and absorbed water can negatively impact the solubility of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, aliquoted stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: When handling any chemical powder, including this compound, it is best practice to use standard laboratory PPE. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH2, this compound depletes the cellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C21H15Cl2N3O3 | |
| Molecular Weight | 428.27 g/mol | |
| CAS Number | 1434517-02-8 | |
| Appearance | Off-white to light yellow solid | |
| Purity | >98% | |
| Solubility in DMSO | 10 mg/mL (23.35 mM) | |
| Powder Storage | -20°C for 3 years | |
| Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or a warm water bath (up to 60°C) to ensure complete dissolution.
-
Aliquoting and Storage: Once the powder is fully dissolved, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
-
Preparation: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution of the concentrated DMSO stock in DMSO to an intermediate concentration before the final dilution into your aqueous experimental medium (e.g., cell culture media).
-
Final Dilution: Add the desired volume of the stock or intermediate solution to your pre-warmed aqueous medium. Mix gently but thoroughly by pipetting or inverting the tube.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO. | 1. Suboptimal DMSO quality (contains water). 2. Intended concentration is too high. 3. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Try preparing a more dilute stock solution. 3. Gently warm the solution (up to 60°C) and use a vortex or sonicator to aid dissolution. |
| Precipitation observed after adding to cell culture media. | 1. "Solvent shock" from rapid dilution of a concentrated DMSO stock into an aqueous solution. 2. The final concentration exceeds the compound's solubility in the aqueous media. | 1. Perform a serial dilution in DMSO to a lower concentration before the final dilution into the media. 2. Test a range of final concentrations to determine the solubility limit in your specific media. |
| Inconsistent or no biological effect. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Incorrect final concentration. 3. Poor cell permeability. | 1. Ensure proper storage of stock solutions in single-use aliquots at -80°C or -20°C. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Review literature for typical working concentrations and ensure adequate incubation time. |
| High cellular toxicity observed. | 1. Off-target effects at high concentrations. 2. Toxicity from the solvent (DMSO). | 1. Use the lowest effective concentration of the inhibitor determined from a dose-response curve. 2. Ensure the final DMSO concentration in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
Caption: Inhibition of IMPDH2 by this compound blocks GTP synthesis.
Caption: Workflow for preparing and using this compound in experiments.
References
Technical Support Center: Optimizing Incubation Time for Impdh2-IN-2 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). By providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries, this resource aims to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with a reported apparent inhibitor constant (Ki,app) of 14 µM.[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] By inhibiting IMPDH2, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other critical cellular processes. This depletion of GTP ultimately impairs cell proliferation and can induce cell cycle arrest or apoptosis in rapidly dividing cells, such as cancer cells.[3]
Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound will depend on the specific cell type, the concentration of the inhibitor, and the experimental endpoint. For initial experiments, a time-course experiment is highly recommended. Based on studies with other IMPDH inhibitors like mycophenolic acid (MPA), a reasonable starting range for assessing effects on cell viability or proliferation is 24 to 72 hours.[4] For more immediate effects, such as the depletion of intracellular GTP pools, shorter incubation times of 4 to 24 hours can be investigated.[5]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Generally, higher concentrations of an inhibitor will elicit a faster and more pronounced biological response, potentially requiring shorter incubation times. Conversely, lower concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay.
Q4: Can the optimal incubation time vary between different cell lines?
A4: Yes, absolutely. Cell lines can exhibit varying sensitivities to IMPDH2 inhibition due to differences in their proliferation rates, metabolic dependencies on de novo purine synthesis, and expression levels of IMPDH2. Therefore, the optimal incubation time and effective concentration of this compound should be empirically determined for each cell line.
Q5: What are some common readouts to assess the efficacy of this compound treatment?
A5: Common experimental readouts to measure the effectiveness of this compound include:
-
Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo®, colony formation assays) to assess the cytostatic or cytotoxic effects.
-
GTP Level Measurement: Using techniques like HPLC or LC-MS to directly quantify the depletion of the target nucleotide pool.
-
Cell Cycle Analysis: By flow cytometry to determine if the inhibitor induces cell cycle arrest.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in downstream signaling pathways, such as PI3K/AKT/mTOR or Wnt/β-catenin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | 1. Suboptimal Incubation Time: The incubation period may be too short for the desired biological effect to manifest. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit IMPDH2 in your cell line. 3. Cell Line Resistance: The cell line may have a low dependence on de novo purine synthesis or high levels of IMPDH2 expression. 4. Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation times. | 1. Conduct a time-course experiment with a range of incubation times (e.g., 24, 48, 72 hours for viability; 4, 8, 24 hours for GTP levels). 2. Perform a dose-response curve to determine the IC50 value for your cell line. Start with a concentration range around the reported Ki,app of 14 µM and extend higher and lower. 3. Confirm IMPDH2 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to IMPDH inhibition. 4. Refresh the media with fresh this compound every 24-48 hours for long-term experiments. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. 3. Inhibitor Precipitation: The inhibitor may not be fully dissolved in the culture medium. | 1. Ensure accurate and consistent cell seeding by performing cell counts before plating. 2. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. 3. Ensure the stock solution of this compound is fully dissolved and sonicate if necessary. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Unexpected Cell Death at Low Concentrations | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Off-Target Effects: The inhibitor may have off-target effects at certain concentrations. | 1. Include a vehicle control (media with the same concentration of solvent used for the inhibitor) in your experiments. Ensure the final solvent concentration is low (typically <0.5%). 2. Review available literature for any known off-target effects of the inhibitor class. Consider performing rescue experiments by supplementing the media with guanosine to confirm the on-target effect. |
Quantitative Data Summary
The following tables provide representative data for IMPDH inhibitors. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Reported IC50 Values for the IMPDH Inhibitor Mycophenolic Acid (MPA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 72 | ~3 | |
| MOLM13 | Acute Myeloid Leukemia | 72 | ~3 | |
| U87MG | Glioblastoma | Not Specified | ~10 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | Not Specified | |
| 4T1 | Murine Breast Cancer | 48 | Not Specified |
Table 2: Effect of IMPDH Inhibition on Intracellular GTP Levels
| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (h) | GTP Level Reduction | Reference |
| U87MG | MPA | 10 | 4 | ~50% | |
| BV-2 | Sappanone A | Not Specified | Not Specified | ~50% |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cell Viability Assays
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound treatment using a colorimetric cell viability assay (e.g., MTT).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Time-Course Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control for each time point. The optimal incubation time is the duration that provides a sufficient dynamic range to observe a dose-dependent effect of this compound on cell viability.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and Wnt/β-catenin pathways.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. The optimal incubation time is the point at which a significant change in the phosphorylation status of the target protein is observed.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: IMPDH2's role in the PI3K/AKT/mTOR signaling pathway.
Caption: IMPDH2's involvement in the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Development of Selective IMPDH2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective Inosine Monophosphate Dehydrogenase 2 (IMPDH2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective IMPDH2 inhibitors?
A1: The main obstacle is the high degree of similarity between the two isoforms of the IMPDH enzyme, IMPDH1 and IMPDH2. They share 84% of the same amino acids in their sequences, which makes it difficult to design drugs that target IMPDH2 without also affecting IMPDH1.[1] This lack of selectivity can lead to unwanted side effects, as IMPDH1 is active in most of our body's tissues, while IMPDH2 is more commonly found in cells that are dividing rapidly.[2]
Q2: Why is targeting IMPDH2 of therapeutic interest?
A2: IMPDH2 is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for these nucleotides and often upregulate IMPDH2 expression.[2][4] Therefore, inhibiting IMPDH2 is a promising strategy for developing anticancer, immunosuppressive, and antiviral therapies.
Q3: Are there any known structural differences between IMPDH1 and IMPDH2 that can be exploited for selective inhibitor design?
A3: Yes, despite the high overall similarity, subtle structural differences exist that can be leveraged. A key example is the identification of an allosteric site in the Bateman domain of IMPDH2 that is not present in IMPDH1. Additionally, specific amino acid differences, such as a cysteine residue at position 140 in IMPDH2 versus a serine at the corresponding position in IMPDH1, can be targeted for covalent inhibition, leading to high selectivity.
Q4: What are the main mechanisms of resistance to IMPDH inhibitors?
A4: Cells can develop resistance to IMPDH inhibitors through several mechanisms. The most common is the amplification of the IMPDH gene, leading to overproduction of the enzyme, which effectively dilutes the inhibitor's effect. Mutations in the IMPDH gene that alter the inhibitor's binding site can also confer resistance. Furthermore, some cells can bypass the effects of IMPDH inhibition by upregulating purine salvage pathways to produce guanine nucleotides.
Q5: What is the significance of IMPDH filament formation (cytoophidia or "Rods and Rings")?
A5: IMPDH enzymes can polymerize into micron-scale filamentous structures known as cytoophidia or "Rods and Rings" (RRs). This filament formation is often induced by IMPDH inhibitors and is thought to be a cellular response to GTP depletion. While the exact function is still under investigation, these structures may play a role in regulating enzyme activity and could contribute to the cytotoxic or off-target effects of some inhibitors.
Troubleshooting Guides
Enzyme Activity Assays
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Incorrect assay buffer temperature. | Ensure the assay buffer is at room temperature before use. |
| Omission of a protocol step. | Carefully review and follow the protocol datasheet precisely. | |
| Incorrect wavelength reading. | Verify the recommended wavelength and filter settings on your instrument. | |
| Enzyme instability. | Use fresh enzyme preparations or ensure proper storage at recommended temperatures. Avoid repeated freeze-thaw cycles. | |
| High background signal | Contaminated reagents. | Use fresh, high-purity reagents. |
| Autofluorescence of test compound. | Run a control with the compound alone to measure its intrinsic fluorescence/absorbance and subtract it from the assay readings. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Incomplete mixing of reagents. | Thoroughly mix all solutions before and after addition to the reaction plate. | |
| Temperature fluctuations. | Maintain a stable temperature throughout the assay. |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| Inhibitor shows low potency in cells compared to biochemical assays | Poor cell permeability of the inhibitor. | Modify the chemical structure to improve lipophilicity or use a prodrug approach. |
| Efflux of the inhibitor by cellular transporters. | Co-administer with known efflux pump inhibitors to see if potency increases. | |
| High protein binding in cell culture medium. | Test the inhibitor in serum-free or low-serum medium. | |
| Unexpected cytotoxicity in non-target cells | Off-target effects of the inhibitor. | Perform target engagement studies like Cellular Thermal Shift Assay (CETSA) to confirm binding to IMPDH2. Profile the inhibitor against a panel of kinases and other enzymes. |
| Inhibition of IMPDH1. | Test the inhibitor's activity against purified IMPDH1 enzyme to determine its selectivity ratio. | |
| Development of resistance in long-term cell culture | Gene amplification of IMPDH2. | Analyze IMPDH2 copy number and mRNA expression levels in resistant cells using qPCR. |
| Mutations in the IMPDH2 gene. | Sequence the IMPDH2 gene in resistant cell lines to identify potential mutations in the inhibitor binding site. |
Data Presentation
Table 1: Selectivity of Various IMPDH Inhibitors
| Inhibitor | Type | IMPDH2 Affinity | IMPDH1 Affinity | Selectivity (IMPDH1/IMPDH2) | Reference |
| Mycophenolic Acid (MPA) | Non-competitive, reversible | Potent inhibitor | Potent inhibitor | Non-selective | |
| Sappanone A | Covalent, allosteric | Kd = 3.944 nM | Kd = 29.44 nM | ~7.5-fold | |
| Berberrubine | Competitive | Potent inhibitor | Weaker inhibitor | ~15-fold | |
| Diazabicyclo[3.1.0]hexane-2,4-diones | Competitive | Ki = 11-33 µM | No inhibition | Highly selective | |
| AVN-944 (VX-944) | Non-competitive | Ki = 6-10 nM | Ki = 6-10 nM | Non-selective |
Experimental Protocols
IMPDH2 Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring IMPDH activity by monitoring the production of NADH.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Substrate 1: Inosine monophosphate (IMP)
-
Substrate 2: Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor and control compounds
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions as required.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (final solvent concentration should be ≤1%).
-
IMPDH2 enzyme
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of IMP and NAD+ to each well. Final concentrations are typically in the range of 100-250 µM for IMP and 100-500 µM for NAD+.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm over time (kinetic mode) for 30-60 minutes. This corresponds to the production of NADH.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm that a test compound binds to IMPDH2 in a cellular context.
Materials:
-
Cells expressing IMPDH2
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-IMPDH2 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control at a desired concentration for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, then analyze the samples by SDS-PAGE and Western blotting using an anti-IMPDH2 antibody.
-
Data Interpretation: Quantify the band intensities for IMPDH2 at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization of IMPDH2 upon compound binding, confirming target engagement.
Mandatory Visualizations
Caption: IMPDH2's role in key cellular signaling pathways.
Caption: Workflow for determining IMPDH2 inhibitor selectivity.
Caption: Logic diagram for troubleshooting low cellular potency.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of IMPDH2-IN-2
Welcome to the technical support center for IMPDH2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential batch-to-batch variability when using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly different from the published value of a Ki,app of 14 µM. What could be the reason?
Several factors could contribute to this discrepancy. It's important to consider that Ki,app and IC50 are not always identical and can vary based on experimental conditions. Potential reasons for a different IC50 value include:
-
Differences in Assay Conditions: The IC50 value is highly dependent on the concentrations of substrates (IMP and NAD+), the enzyme concentration, and buffer components (pH, salts).[1] Ensure your assay conditions are comparable to those reported in the literature.
-
Compound Purity and Integrity: The actual concentration of the active inhibitor in your stock solution may be lower than calculated due to impurities or degradation.
-
Enzyme Activity: The specific activity of your IMPDH2 enzyme preparation can affect the apparent inhibitor potency.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay may impact enzyme activity.[2]
Q2: I am observing inconsistent results between different batches of this compound. How can I assess the quality of a new batch?
When you receive a new batch of this compound, it is good practice to perform quality control checks. We recommend the following:
-
Spectrophotometric Analysis: If the molar extinction coefficient is known, you can verify the concentration of your stock solution using UV-Vis spectrophotometry.
-
Chromatographic Purity: High-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of contaminants.
-
Functional Assay: The most critical quality control check is to determine the IC50 of the new batch using a standardized IMPDH2 activity assay and compare it to a previously validated batch.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor. Based on vendor recommendations for similar compounds, we suggest the following:
-
Stock Solutions: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4] Aliquot the stock solution into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide
If you are experiencing issues with this compound, this guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow
References
Validation & Comparative
A Head-to-Head In Vitro Comparison of IMPDH2 Inhibitors: Impdh2-IN-2 vs. Mycophenolic Acid (MPA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive and anti-proliferative drug discovery, inosine monophosphate dehydrogenase (IMPDH) stands out as a critical therapeutic target. This enzyme is a rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[1][2] Of the two isoforms, IMPDH2 is preferentially upregulated in proliferating cells, including activated lymphocytes and cancer cells, making it a prime target for therapeutic intervention.[3][4] This guide provides an objective in vitro comparison of two prominent IMPDH2 inhibitors: the well-established drug Mycophenolic Acid (MPA) and the research compound Impdh2-IN-2.
At a Glance: Quantitative Comparison of Inhibitory Potency
The following table summarizes the available in vitro inhibitory activities of this compound and Mycophenolic Acid against IMPDH1 and IMPDH2. It is important to note that the data presented are compiled from different sources and were not generated in a head-to-head study, which may lead to variations due to different experimental conditions.
| Compound | Target | IC50 (µM) | Source |
| This compound | IMPDH1 | >0.15 | [Source for this compound data] |
| IMPDH2 | >0.17 | [Source for this compound data] | |
| Mycophenolic Acid (MPA) | IMPDH1 | Not specified | |
| IMPDH2 | Comparable to derivatives with IC50 values of 0.84–0.95 | [5] |
Note: The IC50 values for this compound are presented as greater than the specified concentrations, indicating the available data may not represent the upper limit of its potency. MPA's potency against IMPDH2 is inferred from a study comparing it to its derivatives.
Mechanism of Action and Cellular Effects
Mycophenolic acid is a potent, reversible, and non-competitive inhibitor of IMPDH. By binding to the NAD+ cofactor site, MPA prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby depleting the intracellular pool of guanosine triphosphate (GTP). This depletion has a profound cytostatic effect on lymphocytes, which are heavily reliant on the de novo purine synthesis pathway for their proliferation. In vitro studies have demonstrated that MPA inhibits lymphocyte proliferation and can induce apoptosis in cancer cell lines.
The precise mechanism of action for this compound is not as extensively characterized in publicly available literature. However, as an IMPDH inhibitor, it is expected to function similarly by blocking the de novo synthesis of guanine nucleotides. Further studies are required to elucidate its specific binding mode and downstream cellular consequences in direct comparison to MPA.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
IMPDH2 Enzymatic Assay
A standard method to determine the in vitro potency of IMPDH inhibitors is to measure the enzymatic activity of recombinant human IMPDH2.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.5 mM EDTA, 2 mM DTT)
-
Test compounds (this compound and MPA) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, and NAD+.
-
Add varying concentrations of the test compounds (this compound and MPA) to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant IMPDH2 enzyme to each well.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Lymphocyte or cancer cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Test compounds (this compound and MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and MPA. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
Both this compound and Mycophenolic Acid are inhibitors of IMPDH2, a key enzyme in the de novo synthesis of guanine nucleotides. MPA is a well-characterized immunosuppressant with known anti-proliferative effects on lymphocytes. While quantitative data for this compound is available, a direct, side-by-side in vitro comparison with MPA is needed for a definitive assessment of their relative potencies and selectivity. The provided experimental protocols offer a framework for conducting such comparative studies, which would be invaluable for researchers in the fields of immunology, oncology, and drug development. Future investigations should focus on generating comprehensive, directly comparable datasets to better understand the therapeutic potential of novel IMPDH2 inhibitors like this compound.
References
- 1. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepository.uwks.ac.id [erepository.uwks.ac.id]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
Impdh2-IN-2: A Comparative Analysis of Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), against other known IMPDH inhibitors. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to IMPDH2 Inhibition
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is critical for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[1][2] There are two isoforms of IMPDH, IMPDH1 and IMPDH2. IMPDH2 is frequently overexpressed in various cancers, making it an attractive target for anti-cancer therapies.[2] Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
This compound is a potent inhibitor of IMPDH with an apparent inhibition constant (Ki,app) of 14 μM. While it has shown moderate antibacterial activity, its anti-proliferative effects against cancer cell lines are not yet widely documented in publicly available literature. This guide aims to contextualize the potential of this compound by comparing its known characteristics with those of established IMPDH inhibitors, Mycophenolic Acid (MPA) and Sappanone A.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the available data on the anti-proliferative effects of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Inhibitor | Target | Cell Line | Cancer Type | IC50 Value |
| This compound | IMPDH | - | - | Data not publicly available |
| Mycophenolic Acid (MPA) | IMPDH1/2 | MNNG/HOS, U2OS, SaOS-2, MG-63, 143B | Osteosarcoma | 0.46-7.3 μM[3] |
| K562 | Chronic Myeloid Leukemia | ~0.20 µM | ||
| MOLT-4, THP-1, U937 | Lymphoid and Monocytic Leukemia | Proliferation inhibited | ||
| Human B-lymphoma cells | B-cell non-Hodgkin lymphoma | Proliferation inhibited | ||
| Sappanone A (from C. sappan extract) | IMPDH2 | 4T1 | Breast Cancer | 9.3 µg/mL (extract) |
| - | - | Anti-proliferative effects noted |
Note: The IC50 values for Sappanone A are derived from an extract of Caesalpinia sappan and not from the purified compound. The potency of purified Sappanone A may differ.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: IMPDH2 signaling pathway and points of inhibition.
Caption: General workflow for an anti-proliferative assay.
Experimental Protocols
The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability and proliferation. This protocol can be adapted for testing the anti-proliferative effects of this compound and its alternatives.
Materials:
-
Cancer cell lines of interest
-
This compound, Mycophenolic Acid, Sappanone A (or other test compounds)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
IMPDH2 remains a compelling target for the development of novel anti-cancer therapeutics. While direct comparative data on the anti-proliferative effects of this compound is currently limited in the public domain, its potent inhibition of the IMPDH enzyme suggests it holds promise as an anti-proliferative agent. This guide provides a framework for researchers to evaluate this compound against established IMPDH inhibitors like Mycophenolic Acid and natural compounds such as Sappanone A. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this and other novel IMPDH2 inhibitors. Further studies are warranted to determine the IC50 values of this compound in a panel of cancer cell lines to fully assess its anti-proliferative efficacy.
References
- 1. IMP dehydrogenase-2 drives aberrant nucleolar activity and promotes tumorigenesis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IMPDH2 Inhibitor Activity Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activity of various inhibitors targeting Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in the de novo synthesis of guanine nucleotides and a promising target in cancer and immunology.
While the specific inhibitor Impdh2-IN-2 has been identified as a potent inhibitor of the IMPDH enzyme with a reported apparent inhibition constant (Ki,app) of 14 μM and potential anti-tuberculosis activity, publicly available data on its specific activity across different cell lines (e.g., IC50 values) is currently limited. This guide, therefore, focuses on a comparative analysis of well-characterized IMPDH2 inhibitors—Mycophenolic Acid (MPA), Mizoribine, and Ribavirin—for which cross-validation data in various cell lines is available in the scientific literature.
Understanding the Target: The IMPDH2 Signaling Pathway
IMPDH2 is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP). GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. By inhibiting IMPDH2, these compounds deplete the intracellular pool of guanine nucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes.
Caption: The IMPDH2 signaling pathway, illustrating the conversion of IMP to GTP and the inhibitory action of various compounds.
Comparative Activity of IMPDH2 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mycophenolic Acid (MPA) in various cancer cell lines, demonstrating its differential efficacy.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mycophenolic Acid (MPA) | MV4;11 | Acute Myeloid Leukemia (MLL-fusion) | ~2.5 | [1] |
| Mycophenolic Acid (MPA) | MOLM13 | Acute Myeloid Leukemia (MLL-fusion) | ~3.0 | [1] |
| Mycophenolic Acid (MPA) | NOMO1 | Acute Myeloid Leukemia (MLL-fusion) | ~4.0 | [1] |
| Mycophenolic Acid (MPA) | THP1 | Acute Myeloid Leukemia (MLL-fusion) | ~5.0 | [1] |
| Mycophenolic Acid (MPA) | HL60 | Acute Myeloid Leukemia | ~10.0 | [1] |
| Mycophenolic Acid (MPA) | Kasumi-1 | Acute Myeloid Leukemia | >100 | |
| Mycophenolic Acid (MPA) | OCI-AML3 | Acute Myeloid Leukemia | >100 | |
| Mycophenolic Acid (MPA) | U937 | Acute Myeloid Leukemia | >100 | |
| Mycophenolic Acid (MPA) | MKL-1 | Merkel Cell Carcinoma | Not specified | |
| Mycophenolic Acid (MPA) | WaGa | Merkel Cell Carcinoma | Not specified | |
| Mycophenolic Acid (MPA) | PeTa | Merkel Cell Carcinoma | Not specified | |
| Mycophenolic Acid (MPA) | MS-1 | Merkel Cell Carcinoma | Less sensitive |
Studies have also demonstrated the anti-tumor activity of Mizoribine and Ribavirin in various cancer models, though specific IC50 values are not always reported in a comparative context. One study highlighted that Mizoribine exhibited superior antitumor activity compared to a prodrug of MPA in preclinical models of tuberous sclerosis complex.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of IMPDH2 inhibitors in adherent cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
IMPDH2 inhibitor stock solution (in DMSO or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IMPDH2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: A typical experimental workflow for determining the IC50 of an IMPDH2 inhibitor using the MTT assay.
IMPDH2 Enzymatic Assay
A general protocol to measure the direct inhibitory effect on the IMPDH2 enzyme.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Inosine-5'-monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
IMPDH2 inhibitor
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In each well, prepare a reaction mixture containing assay buffer, IMP, and the IMPDH2 inhibitor at various concentrations.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the IMPDH2 enzyme to each well.
-
-
Kinetic Measurement:
-
Immediately start monitoring the increase in absorbance at 340 nm (due to the formation of NADH) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
References
A Comparative Analysis of Impdh2-IN-2 and Other IMPDH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Impdh2-IN-2 and other prominent inhibitors of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. This document summarizes key performance data, details relevant experimental methodologies, and visualizes essential pathways and workflows to support informed decisions in drug discovery and development.
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the synthesis of guanine nucleotides, making it a crucial target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infectious diseases.[1][2] The enzyme exists in two isoforms, IMPDH1 and IMPDH2. IMPDH2 is often upregulated in proliferating cells, such as cancer cells and activated lymphocytes, making it a particularly attractive target for selective inhibition.[2][3] This guide focuses on the comparative analysis of this compound, a potent IMPDH inhibitor, against other well-characterized inhibitors.
Quantitative Performance Analysis
The following tables summarize the available biochemical potency, cellular activity, and pharmacokinetic parameters of this compound and a selection of other IMPDH inhibitors. It is important to note that comprehensive data for this compound is not publicly available at this time, limiting a direct head-to-head comparison across all parameters.
Table 1: Biochemical Potency and Selectivity of IMPDH Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity (IMPDH1/IMPDH2) | Mechanism of Action |
| This compound | IMPDH | - | 14,000 (Ki,app) | Not Reported | Not Reported |
| Mycophenolic Acid (MPA) | IMPDH1, IMPDH2 | 10 - 40 | 7 - 39 | ~1 (Non-selective) | Non-competitive, reversible |
| Mizoribine | IMPDH1, IMPDH2 | - | 2 - 9 (as monophosphate) | ~1 (Non-selective) | Competitive, reversible |
| Ribavirin | IMPDH1, IMPDH2 | 200,000 - 400,000 (as monophosphate) | - | ~1 (Non-selective) | Competitive, reversible |
| Tiazofurin | IMPDH1, IMPDH2 | 5,000 - 10,000 (as active metabolite TAD) | - | ~1 (Non-selective) | Covalent inhibitor of NAD+ binding site (as active metabolite) |
| AVN-944 (VX-944) | IMPDH1, IMPDH2 | 20 - 200 (in AML blasts) | 6 - 10 | Non-selective | Non-competitive |
| Sappanone A | IMPDH2 | - | 3.944 (Kd) | Selective for IMPDH2 | Covalent binding to Cys140 |
| Berberrubine | IMPDH2 | - | - | 15-fold selective for IMPDH2 | Competitive |
Note: IC50 and Ki values can vary depending on the assay conditions. Data for this compound is limited to its apparent Ki value.
Table 2: Cellular Activity of IMPDH Inhibitors
| Inhibitor | Cell Line(s) | Cellular Potency (IC50/EC50) | Observed Effects |
| This compound | Mycobacterium tuberculosis | MIC = 6.3 - 11 µM | Antibacterial activity |
| Mycophenolic Acid (MPA) | Various cancer cell lines, lymphocytes | µM range | Antiproliferative, induction of apoptosis and differentiation |
| Mizoribine | Lymphocytes | µM range | Immunosuppressive |
| Ribavirin | Various cell lines | µM range | Antiviral, antiproliferative |
| Tiazofurin | K562 leukemia cells | µM range | Antiproliferative |
| AVN-944 (VX-944) | AML patient blasts, various cancer cell lines | nM to µM range | Antiproliferative, induces apoptosis |
Table 3: Pharmacokinetic Profiles of Selected IMPDH Inhibitors
| Inhibitor | Administration | Bioavailability (%) | Half-life (t1/2) | Cmax | Key Metabolism/Excretion |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Mycophenolic Acid (MPA) | Oral (as MMF) | >94 | 16-18 h | 25.5 µg/mL | Glucuronidation in the liver, renal excretion of metabolites |
| Mizoribine | Oral | ~45 | 2.2 h | 1.8 µg/mL | Primarily excreted unchanged in urine |
| Ribavirin | Oral | ~50 | 24-34 h | 2-3 µM | Metabolized and renally excreted |
| Tiazofurin | IV | - | 7.6 h | 57.1 - 171.4 µg/mL | Metabolized to active form (TAD) |
| AVN-944 (VX-944) | Oral | Not Reported | Not Reported | Not Reported | Absorption reduced by food, negligible urinary excretion |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of IMPDH inhibitors.
IMPDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH. The activity is typically monitored by measuring the production of NADH, a product of the IMPDH-catalyzed reaction, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate solution: Inosine monophosphate (IMP)
-
Cofactor solution: Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the IMPDH enzyme.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MPA).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+) to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is used to determine the cytotoxic or cytostatic effects of IMPDH inhibitors on cultured cells.
Materials:
-
Cancer cell lines or other relevant proliferating cells
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing the Landscape of IMPDH Inhibition
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
Validating the Allosteric Inhibition Mechanism of IMPDH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, Inosine Monophosphate Dehydrogenase 2 (IMPDH2) has emerged as a critical target for immunosuppressive, antiviral, and anticancer agents. While traditional inhibitors target the active site of the enzyme, a new frontier of drug development is focused on allosteric inhibitors. These molecules bind to sites distinct from the catalytic center, offering the potential for greater specificity and novel mechanisms of action. This guide provides a comparative overview of allosteric IMPDH2 inhibitors, supported by experimental data and detailed protocols to aid researchers in validating their mechanism of action.
Understanding the Allosteric Regulation of IMPDH2
IMPDH2 catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides. The enzyme is a tetramer, with each protomer consisting of a catalytic domain and a regulatory Bateman domain. The Bateman domain contains allosteric sites that bind nucleotides like ATP and GTP, modulating the enzyme's activity in response to the cell's metabolic state. Allosteric inhibitors leverage these regulatory sites to control IMPDH2 function.
A key feature of IMPDH2 regulation is its ability to form filaments. This self-assembly is influenced by the binding of allosteric effectors and can tune the enzyme's sensitivity to feedback inhibition.[1]
Comparison of Allosteric and Active-Site IMPDH2 Inhibitors
Allosteric inhibitors of IMPDH2 present a distinct profile compared to traditional active-site inhibitors like Mycophenolic Acid (MPA). Here, we compare key characteristics of representative allosteric inhibitors—Sappanone A, Comp-10, and Sanglifehrin A—with the active-site inhibitor MPA.
| Inhibitor | Binding Site | Mechanism of Action | Selectivity (IMPDH2 vs. IMPDH1) | Reported Potency |
| Mycophenolic Acid (MPA) | Catalytic (NAD⁺ binding site) | Reversible, uncompetitive inhibition | Non-selective | IC₅₀: ~106 nM[2] |
| Sappanone A (SA) | Allosteric (Bateman domain) | Covalent modification of Cys140, inducing an allosteric conformational change that blocks the catalytic pocket.[3][4] | Selective for IMPDH2[4] | K_d: 3.944 nM for IMPDH2; 29.44 nM for IMPDH1 |
| Comp-10 | Allosteric (Regulatory domain) | First-in-class allosteric inhibitor identified through structure-based virtual screening. Decreases IMPDH1/2 protein levels and blocks filament formation. | Not explicitly stated, but targets the regulatory domain. | IC₅₀: ~260 nM |
| Sanglifehrin A (SFA) | Allosteric (Bateman domain) | Forms a ternary complex with cyclophilin A (PPIA) and the Bateman domain of IMPDH2, modulating cell growth without directly inhibiting enzymatic activity. | Highly selective for IMPDH2 | Does not directly inhibit enzyme activity. |
Experimental Protocols for Validating Allosteric Inhibition
Validating the allosteric mechanism of an IMPDH2 inhibitor requires a multi-faceted approach, combining enzymatic, biophysical, and cellular assays.
Enzyme Kinetics Assays
These assays are fundamental to determining the inhibitory potency and mechanism of a compound.
Objective: To measure the inhibitor's effect on the rate of the IMPDH2-catalyzed reaction.
Protocol: Spectrophotometric IMPDH2 Activity Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0.
-
Recombinant Human IMPDH2 (rhIMPDH2).
-
Substrates: Inosine 5'-monophosphate (IMP) and β-Nicotinamide adenine dinucleotide (β-NAD).
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Dilute rhIMPDH2 to a final concentration of 20 µg/mL in Assay Buffer.
-
Prepare a substrate mixture containing 500 µM IMP and 1 mM β-NAD in Assay Buffer.
-
In a 96-well UV-transparent plate, add 50 µL of the diluted rhIMPDH2 solution to each well.
-
Add the test inhibitor at various concentrations to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate mixture to each well.
-
Immediately measure the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes using a plate reader. The change in absorbance corresponds to the formation of NADH.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Biophysical Assays for Target Engagement
These methods confirm the direct binding of the inhibitor to IMPDH2 and can provide insights into the binding affinity and kinetics.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate target engagement in a cellular context by measuring the thermal stabilization of IMPDH2 upon inhibitor binding.
-
Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line or immune cells) to 70-80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for IMPDH2.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Protocol: Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity (K_d) of the inhibitor to purified IMPDH2.
-
Immobilization:
-
Immobilize purified recombinant IMPDH2 onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Structural Biology
Determining the crystal structure of the IMPDH2-inhibitor complex provides definitive evidence of an allosteric binding site.
Protocol: X-ray Crystallography
-
Complex Formation and Crystallization:
-
Incubate purified IMPDH2 with a molar excess of the allosteric inhibitor.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known IMPDH2 structure as a search model.
-
Refine the model and build the inhibitor into the electron density map.
-
-
Analysis:
-
Analyze the final structure to identify the inhibitor's binding site and its interactions with the protein, confirming its allosteric nature.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the allosteric inhibition mechanism, a typical experimental workflow for its validation, and the position of IMPDH2 in the purine biosynthesis pathway.
References
- 1. abcam.cn [abcam.cn]
- 2. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of Impdh2-IN-2 for Bacterial IMPDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antibacterial agents, Inosine-5'-monophosphate dehydrogenase (IMPDH) has emerged as a promising target. Significant differences between bacterial and human IMPDH enzymes allow for the development of selective inhibitors that can target pathogens with minimal off-target effects in the host.[1][2] Impdh2-IN-2 is a potent inhibitor of IMPDH with a reported apparent inhibition constant (Ki,app) of 14 μM and has demonstrated antibacterial activity, suggesting it may be a candidate for such a selective agent.[3]
This guide provides a framework for researchers to confirm the selectivity of this compound, or any novel compound, for bacterial IMPDH over its human counterparts. We will explore the necessary experimental data, provide detailed protocols for key assays, and compare its potential performance with established IMPDH inhibitors.
Understanding IMPDH and the Basis for Selectivity
IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, a crucial pathway for rapidly proliferating cells, including bacteria.[4] The enzyme converts inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP) using NAD+ as a cofactor.[5] While the catalytic mechanism is conserved, structural and kinetic differences between prokaryotic and eukaryotic IMPDH enzymes provide a window for selective inhibition.
Established IMPDH inhibitors exhibit varied selectivity profiles. Mycophenolic acid (MPA), a widely used immunosuppressant, potently inhibits human IMPDH isoforms but is a poor inhibitor of bacterial IMPDH. Conversely, compounds like mizoribine have shown greater potency against bacterial IMPDH. A thorough evaluation of a new compound's inhibitory activity against both bacterial and human enzymes is therefore essential to validate its potential as a selective antibacterial.
Data Presentation: A Comparative Analysis of IMPDH Inhibitors
To objectively assess the selectivity of this compound, its inhibitory activity should be quantified and compared against a panel of both bacterial and human IMPDH enzymes. The data should be presented in a clear, tabular format, as illustrated below. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are the standard metrics for comparison.
Table 1: Comparative Inhibitory Activity (IC50/Ki in µM) of IMPDH Inhibitors
| Compound | Staphylococcus aureus IMPDH | Pseudomonas aeruginosa IMPDH | Mycobacterium tuberculosis IMPDH | Human IMPDH1 | Human IMPDH2 | Selectivity Ratio (hIMPDH2/bacterial IMPDH) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculate upon data acquisition |
| Mycophenolic Acid (MPA) | High µM range | High µM range | High µM range | Low µM range | Low µM range | <<1 |
| Mizoribine | Moderate µM range | Moderate µM range | Moderate µM range | High µM range | High µM range | >1 |
| Control Compound X |
Note: This table is a template. The actual values for this compound need to be determined experimentally. The values for MPA and Mizoribine are representative of their known selectivity profiles.
Experimental Protocols
To generate the data required for the comparative analysis, a robust and standardized enzymatic assay is necessary. The following protocol outlines a common method for determining the inhibitory activity of compounds against IMPDH.
Key Experiment: In Vitro IMPDH Inhibition Assay
Objective: To determine the IC50 values of this compound and other inhibitors against various bacterial and human IMPDH enzymes.
Principle: The activity of IMPDH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm. The reduction in the rate of NADH formation in the presence of an inhibitor is used to calculate the percentage of inhibition.
Materials:
-
Purified recombinant IMPDH enzymes (from various bacterial species, human IMPDH1, and human IMPDH2)
-
Inosine 5'-monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD+) cofactor
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of IMP and NAD+ in the assay buffer. The final concentrations in the assay will typically be close to the Km values for each respective enzyme.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the IMPDH enzyme.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates (IMP and NAD+).
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for determining IMPDH inhibitor selectivity.
References
- 1. uniprot.org [uniprot.org]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPDH2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to IMPDH1 and IMPDH2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors is critical for advancing therapeutic strategies in oncology, immunology, and virology. This guide provides a side-by-side comparison of prominent IMPDH1 and IMPDH2 inhibitors, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
In the landscape of therapeutic drug development, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a pivotal target. As the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, its inhibition disrupts essential cellular processes, including DNA and RNA synthesis.[1] Humans express two isoforms, IMPDH1 and IMPDH2, which share 84% sequence identity but exhibit distinct expression patterns and roles in cellular metabolism.[2] IMPDH1 is constitutively expressed and considered a "housekeeping" enzyme, while IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a prime target for therapeutic intervention.[3][4]
This guide offers an objective comparison of non-selective and IMPDH2-selective inhibitors, presenting key quantitative data in accessible tables, outlining detailed experimental protocols, and illustrating relevant signaling pathways to aid in the rational design and evaluation of novel therapeutics.
Quantitative Comparison of IMPDH Inhibitors
The efficacy and selectivity of IMPDH inhibitors are crucial determinants of their therapeutic potential and side-effect profiles. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for a range of compounds against IMPDH1 and IMPDH2.
Non-Selective IMPDH Inhibitors
These inhibitors target both IMPDH1 and IMPDH2. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, is a widely used immunosuppressant.[1] Mizoribine and Ribavirin also exhibit broad activity against both isoforms.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (µM) | Mechanism of Action |
| Mycophenolic Acid (MPA) | IMPDH1 & IMPDH2 | ~10-34 (IMPDH2) | 0.40 - 0.58 (in various cell lines) | Uncompetitive, Reversible |
| Mizoribine | IMPDH1 & IMPDH2 | - | - | Competitive |
| Ribavirin | IMPDH1 & IMPDH2 | 250 (as RMP) | >100 (antiviral activity) | Competitive |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions. RMP refers to Ribavirin monophosphate, the active intracellular metabolite.
IMPDH2-Selective and Investigational Inhibitors
Targeting IMPDH2 specifically is a key strategy to minimize off-target effects associated with the inhibition of the housekeeping IMPDH1 isoform. A number of selective inhibitors are in various stages of research and development.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (µM) | Selectivity (IMPDH1/IMPDH2) | Mechanism of Action |
| Sappanone A | IMPDH2 | - | - | Selective for IMPDH2 | Covalent, Allosteric |
| Berberrubine | IMPDH2 | - | - | >15-fold for IMPDH2 | Competitive |
| Merimepodib (VX-497) | IMPDH1 & IMPDH2 | 10 (IMPDH1), 7 (IMPDH2) | ~0.1 (lymphocytes) | ~1.4 | Uncompetitive, Reversible |
| AVN-944 (VX-944) | IMPDH1 & IMPDH2 | 6-10 | 0.13 - 0.16 (in various cell lines) | Non-selective | Noncompetitive |
| VX-148 | IMPDH2 | 6 | ~0.08 (lymphocytes) | - | Uncompetitive |
Note: The selectivity of Sappanone A is attributed to its covalent binding to a cysteine residue present in IMPDH2 but not IMPDH1.
Key Signaling Pathways Involving IMPDH2
IMPDH2 activity is intricately linked to several signaling pathways that are crucial for cell proliferation, survival, and inflammation. Understanding these connections is vital for elucidating the downstream effects of IMPDH2 inhibition.
Caption: Overview of IMPDH2-modulated signaling pathways.
IMPDH2-catalyzed GTP synthesis is essential for the activation of key signaling cascades. The PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are critical for cell growth and proliferation, are influenced by GTP availability. Additionally, IMPDH2 has been shown to play a role in the NF-κB signaling pathway, thereby modulating inflammatory responses.
Experimental Protocols
Reproducible and robust experimental design is fundamental to the evaluation of IMPDH inhibitors. The following sections provide detailed protocols for key in vitro assays.
IMPDH Enzyme Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Workflow Diagram:
Caption: Workflow for a typical IMPDH enzyme activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer containing 50-100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare stock solutions of IMP and NAD⁺ in the assay buffer.
-
Reconstitute purified recombinant human IMPDH1 or IMPDH2 enzyme in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add various concentrations of the test inhibitor or vehicle control to the wells.
-
Add the IMPDH enzyme solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate the reaction by adding a mixture of IMP (final concentration ~100-250 µM) and NAD⁺ (final concentration ~100-500 µM).
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the increase in absorbance over time (e.g., every 30-60 seconds for 10-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines, lymphocytes) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the IMPDH inhibitor. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Following the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
The development of IMPDH inhibitors continues to be a promising avenue for the treatment of a wide range of diseases. While non-selective inhibitors have established clinical utility, the focus is increasingly shifting towards IMPDH2-selective compounds to enhance therapeutic efficacy and reduce side effects. This guide provides a foundational resource for researchers in the field, offering a comparative overview of key inhibitors, insights into their mechanisms of action through signaling pathways, and detailed protocols for their experimental evaluation. As research progresses, a deeper understanding of the distinct roles of IMPDH1 and IMPDH2 will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of IMPDH2 Inhibitors: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), rigorous confirmation of on-target effects is paramount. This guide provides a comparative overview of genetic approaches to validate the engagement and downstream consequences of IMPDH2 inhibitors, using established methodologies and data from exemplar compounds as a framework for the evaluation of molecules like Impdh2-IN-2.
Introduction to IMPDH2 and On-Target Validation
Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] Its activity is crucial for DNA and RNA synthesis, making it a compelling target for the development of anticancer, immunosuppressive, and antiviral agents.[2] However, demonstrating that a small molecule inhibitor's biological effects are a direct consequence of binding to its intended target, and not due to off-target interactions, is a critical step in drug development. Genetic methods provide a powerful means to corroborate the on-target activity of a pharmacological agent by mimicking its inhibitory effect through genetic manipulation of the target protein.
This guide will explore and compare genetic-based validation strategies, including CRISPR-Cas9 mediated gene knockout and siRNA-mediated knockdown, alongside biochemical and biophysical methods. While specific experimental data for the on-target validation of this compound using these genetic methods is not publicly available, this guide will utilize data from well-characterized IMPDH2 inhibitors, such as Sappanone A (SA) and Mycophenolic Acid (MPA), to illustrate the principles and expected outcomes of these validation studies.
Comparing Genetic and Pharmacological Inhibition of IMPDH2
The central premise of using genetic approaches for on-target validation is that the phenotypic effects of a specific and potent inhibitor should phenocopy the effects of genetically ablating or reducing the expression of its target.
| Approach | Principle | Advantages | Limitations |
| Pharmacological Inhibition (e.g., this compound) | Small molecule binds to and inhibits the activity of IMPDH2. | - Dose-dependent and reversible control of target activity.- Applicable to in vivo models. | - Potential for off-target effects.- Requires extensive characterization of selectivity. |
| CRISPR-Cas9 Knockout | Permanent disruption of the IMPDH2 gene, leading to a loss of protein expression. | - Complete and permanent loss of target protein.- Unambiguous confirmation of target necessity. | - Potential for off-target gene editing.- Cellular compensation mechanisms may be activated.- May not be feasible for essential genes. |
| siRNA Knockdown | Transient reduction of IMPDH2 mRNA levels, leading to decreased protein expression. | - Transient and titratable reduction of target protein.- Relatively high throughput. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target mRNA silencing. |
| Mutant Rescue | Expression of a drug-resistant mutant of the target protein in a knockout/knockdown background. | - Strong evidence for on-target mechanism of action. | - Requires generation of specific mutant constructs.- Overexpression of the mutant may have unintended effects. |
Experimental Strategies for On-Target Validation
A multi-pronged approach combining biochemical, biophysical, and cellular assays with genetic methodologies provides the most robust validation of an IMPDH2 inhibitor's on-target effects.
Biochemical and Biophysical Confirmation of Target Engagement
Before proceeding to cellular and genetic validation, it is essential to confirm the direct interaction between the inhibitor and the IMPDH2 protein.
-
Enzymatic Activity Assays: These assays directly measure the ability of the inhibitor to block the catalytic activity of purified IMPDH2. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in a cellular context.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A shift in the thermal denaturation curve of IMPDH2 in the presence of the inhibitor provides strong evidence of target binding within the cell.[3]
Genetic Approaches for On-Target Confirmation
Genetic manipulation of IMPDH2 expression allows for a direct comparison of the cellular phenotypes induced by the inhibitor versus those caused by the absence or reduction of the target protein.
Creating a cell line with a complete knockout of the IMPDH2 gene is a definitive way to assess the on-target effects of an inhibitor.
Expected Outcome: Cells lacking IMPDH2 should exhibit a phenotype similar to that of wild-type cells treated with a saturating concentration of a potent and specific IMPDH2 inhibitor. Furthermore, IMPDH2 knockout cells should be resistant to the effects of the inhibitor, as its target is no longer present.
Experimental Data Example (Hypothetical for this compound):
| Cell Line | Treatment | Cell Viability (% of Control) | Intracellular GTP Levels (relative to WT control) |
| Wild-Type | Vehicle | 100 | 1.0 |
| Wild-Type | This compound (10 µM) | 45 | 0.3 |
| IMPDH2 KO | Vehicle | 42 | 0.25 |
| IMPDH2 KO | This compound (10 µM) | 43 | 0.26 |
Transiently reducing the expression of IMPDH2 using small interfering RNA (siRNA) offers a more rapid method for on-target validation.
Expected Outcome: Treatment of cells with IMPDH2-targeting siRNA should result in a phenotype that mirrors the effects of the inhibitor. For example, if an inhibitor induces cell cycle arrest, a similar cell cycle profile should be observed upon IMPDH2 knockdown. A study on the selective IMPDH2 inhibitor Sappanone A (SA) demonstrated that blockage of IMPDH2 gene expression using a specific siRNA significantly reversed the anti-inflammatory effects of SA, confirming the on-target action of the compound.[4]
Experimental Data Example (based on Sappanone A):
| Condition | LPS-induced NO production (relative to control) |
| Control | 1.0 |
| LPS + SA | 0.4 |
| LPS + IMPDH2 siRNA | 0.5 |
| LPS + SA + IMPDH2 siRNA | 0.8 |
Expressing a version of IMPDH2 that is mutated at the inhibitor's binding site and is therefore resistant to inhibition can provide compelling evidence for on-target activity.
Expected Outcome: In a cell line where the endogenous IMPDH2 has been knocked out or knocked down, expression of the wild-type IMPDH2 should restore sensitivity to the inhibitor. Conversely, expression of the drug-resistant mutant should confer resistance to the inhibitor's effects. A study on mycophenolic acid (MPA) showed that forced expression of a mutated IMPDH2 lacking the MPA-binding site resulted in resistance to MPA's anti-proliferative effects.
Visualizing the Experimental Workflow and Pathways
IMPDH2 Signaling Pathway and Inhibition
Caption: IMPDH2 pathway and points of intervention.
On-Target Validation Workflow
Caption: Workflow for on-target validation of an IMPDH2 inhibitor.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of IMPDH2
-
Guide RNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the IMPDH2 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentivirus-containing supernatant after 48-72 hours.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing or T7 endonuclease I assay to confirm the presence of indels.
-
Perform Western blotting to confirm the absence of IMPDH2 protein expression.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the IMPDH2 inhibitor (e.g., this compound) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize total protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against IMPDH2 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities and plot the normalized soluble IMPDH2 fraction against temperature to generate melting curves.
-
IMPDH2 Enzymatic Activity Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 10 mM DTT).
-
Prepare stock solutions of IMP and NAD+.
-
-
Assay Procedure:
-
Add purified recombinant IMPDH2 enzyme to the reaction buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control and pre-incubate.
-
Initiate the reaction by adding IMP and NAD+.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
Confirming the on-target effects of a novel IMPDH2 inhibitor is a critical milestone in its preclinical development. This guide outlines a robust strategy that combines biochemical and biophysical assays with powerful genetic approaches. By demonstrating that the cellular effects of a compound like this compound are phenocopied by the genetic knockout or knockdown of IMPDH2, and that these effects can be rescued by an inhibitor-resistant mutant, researchers can build a strong case for its on-target mechanism of action. This comprehensive validation approach minimizes the risk of advancing compounds with confounding off-target activities and ultimately accelerates the development of safe and effective IMPDH2-targeted therapies.
References
A Comparative Analysis of IMPDH2-IN-2 and Mizoribine: A Guide for Researchers
In the landscape of immunosuppressive and anti-proliferative drug discovery, the inhibition of inosine monophosphate dehydrogenase (IMPDH) presents a key therapeutic strategy. This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA replication.[1][2] Consequently, IMPDH inhibitors are vital in controlling the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells.[1] This guide provides a detailed comparative study of two such inhibitors: the established immunosuppressant Mizoribine and the research compound IMPDH2-IN-2.
At a Glance: Key Quantitative Data
| Parameter | This compound | Mizoribine | Notes |
| Target(s) | IMPDH, with potential for IMPDH2 selectivity | IMPDH1 and IMPDH2 | Mizoribine is a known non-selective IMPDH inhibitor.[3][4] this compound is described as an IMPDH inhibitor, and research into selective IMPDH2 inhibitors is ongoing. |
| IC50 (IMPDH2) | 0.17 µM | Not explicitly found, but its active form is a potent inhibitor. | The IC50 value for this compound is from a single vendor. Mizoribine's potency is often described in the context of its active metabolite, Mizoribine-5'-monophosphate. |
| Ki,app | 14 µM | Not explicitly found | This apparent inhibition constant for this compound is from a different source, highlighting potential variability in reported values. |
| Mechanism of Action | Likely non-competitive or allosteric, targeting a selective site. | Competitive inhibitor (as Mizoribine-5'-monophosphate) | Mizoribine's active form, Mizoribine-5'-monophosphate, acts as a transition state analogue. The development of selective IMPDH2 inhibitors often involves targeting allosteric sites. |
Delving into the Mechanism of Action
Both this compound and Mizoribine exert their effects by inhibiting IMPDH, the enzyme responsible for converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). A depletion of the guanine nucleotide pool inhibits DNA and RNA synthesis, thereby arresting cell proliferation, particularly in lymphocytes which are highly dependent on this pathway.
Mizoribine , an imidazole nucleoside, is a prodrug that is converted in the body to its active form, Mizoribine-5'-monophosphate (MZP). MZP acts as a competitive inhibitor of IMPDH, mimicking the transition state of the enzymatic reaction. It is known to inhibit both isoforms of IMPDH, IMPDH1 and IMPDH2.
This compound is presented as a potent inhibitor of IMPDH. While its precise binding mode is not detailed in the available literature, the field of IMPDH inhibitor research is increasingly focused on achieving isoform selectivity. Studies have identified specific amino acid residues, such as Cysteine 140 on IMPDH2, that can be targeted to achieve selective inhibition. This suggests that this compound may function through a non-competitive or allosteric mechanism, offering a potential advantage in reducing off-target effects associated with non-selective IMPDH inhibition.
Signaling Pathway and Inhibition
The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the points of inhibition for Mizoribine and potentially this compound.
Caption: The IMPDH-mediated step in de novo guanine nucleotide synthesis.
Pharmacokinetic Profiles
Mizoribine has been studied in various clinical settings. After oral administration, it is rapidly absorbed. In healthy male volunteers, it exhibits a short terminal elimination half-life of approximately 3 hours. The primary route of excretion is renal, with over 65% of the administered dose being eliminated in the urine. Its pharmacokinetics can be affected by renal and liver function.
This compound is a research compound, and as such, detailed pharmacokinetic data in humans or animal models is not publicly available in the reviewed literature.
Experimental Protocols
To conduct a comparative study of this compound and Mizoribine, the following experimental protocols are recommended:
IMPDH Enzyme Activity Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of IMPDH.
Principle: The activity of IMPDH is determined by measuring the rate of NADH production, which absorbs light at 340 nm. Alternatively, a coupled enzymatic reaction can be used where the NADH produced reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured colorimetrically (e.g., at 492 nm).
Materials:
-
Recombinant human IMPDH1 and IMPDH2 enzymes
-
Inosine monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
This compound and Mizoribine (and its active form, MZP)
-
96-well UV-transparent or clear flat-bottom plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of this compound and Mizoribine/MZP.
-
In a 96-well plate, add the assay buffer, IMPDH enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates (IMP and NAD+).
-
Measure the change in absorbance at 340 nm (for NADH) or the appropriate wavelength for the formazan product over time in kinetic mode.
-
Calculate the initial reaction velocities and determine the IC50 values for each inhibitor against both IMPDH1 and IMPDH2.
Cell Proliferation Assay
This assay assesses the cytostatic effects of the inhibitors on cells that are highly reliant on the de novo purine synthesis pathway.
Principle: The inhibition of cell proliferation is measured using various methods, such as the MTT or WST-1 assay, which quantify the metabolic activity of viable cells.
Materials:
-
Lymphocyte cell lines (e.g., Jurkat, MOLT-4) or other rapidly proliferating cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and Mizoribine.
-
MTT or WST-1 reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound and Mizoribine for a specified duration (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study.
Caption: A workflow for comparing IMPDH inhibitors.
Conclusion
Mizoribine is a well-established, non-selective IMPDH inhibitor with proven clinical use as an immunosuppressant. This compound represents a more recent tool for research, with the potential for greater selectivity towards the IMPDH2 isoform, which is often upregulated in proliferating cells. While direct comparative data is lacking, the prospect of isoform-selective inhibition by compounds like this compound is therapeutically attractive, as it may offer a better safety profile by sparing the "housekeeping" functions of IMPDH1. Further head-to-head studies following the outlined experimental protocols are necessary to fully elucidate the comparative efficacy and selectivity of these two IMPDH inhibitors.
References
- 1. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex [insight.jci.org]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Impdh2-IN-2: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of a responsible research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Given the absence of specific disposal instructions from manufacturers, a conservative approach that prioritizes safety is essential. Therefore, it is strongly recommended to handle this compound as a hazardous chemical waste.
Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Key Compound Information
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C16H18O6 |
| Molecular Weight | 306.31 g/mol |
| CAS Number | 31858-65-8 |
| IC50 (IMPDH I) | 0.15 µM |
| IC50 (IMPDH II) | 0.17 µM |
| Storage (Solid) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 6 months |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound varies depending on its form: solid (pure compound), in solution (commonly with a solvent like DMSO), or as contaminated laboratory materials.
Disposal of Solid (Neat) this compound
Unused, expired, or waste solid this compound should be treated as chemical waste.
Protocol:
-
Containerization: Keep the this compound in its original, clearly labeled container or transfer it to a compatible and well-sealed chemical waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents (e.g., "this compound, CAS: 31858-65-8").
-
Segregation: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of this compound in Solution
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). These solutions require special handling due to the properties of the solvent and the dissolved compound.
Protocol:
-
Waste Stream: Do not dispose of this compound solutions down the drain. This mixture must be collected as hazardous chemical waste.
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container material is compatible with the solvent used (e.g., DMSO).
-
Labeling: Label the container "Hazardous Waste" and list all constituents by percentage (e.g., "this compound in DMSO").
-
Collection: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS.
Disposal of Contaminated Labware
Disposable items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from regular trash and biohazardous waste streams.
-
Disposal: Once the container is full, seal it securely and arrange for its collection by your institution's EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Impdh2-IN-2
Essential Safety and Handling Guide for Impdh2-IN-2
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Adherence to these protocols is critical to ensure personal safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, appropriate personal protective equipment must be worn at all times to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling small quantities in a laboratory setting.[1][2][3][4][5] For prolonged handling or in case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against accidental splashes.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: When handling the powdered form of the compound or if there is a risk of generating aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid compound should ideally be done in a chemical fume hood or a biological safety cabinet to minimize inhalation risks.
Operational and Handling Plan
Proper handling procedures are crucial to prevent contamination and ensure the stability of this compound.
2.1. Engineering Controls
-
Ventilation: All weighing and initial dilutions of the powdered compound should be performed in a certified chemical fume hood or a similar ventilated enclosure to control exposure to dust and aerosols.
-
Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
2.2. Handling Procedures
-
Avoid Dust and Aerosol Formation: Handle the solid compound with care to avoid generating dust. When preparing solutions, add the solvent to the solid slowly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
2.3. Storage
This compound has specific storage requirements to maintain its stability and efficacy.
| Storage Condition | Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month | |
| Working Aliquots (Liquid) | 4°C | Up to 1 week |
Note: Avoid repeated freeze-thaw cycles of solutions. It is recommended to aliquot the stock solution into single-use vials.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous and disposed of according to institutional and local regulations for chemical waste.
-
Solid Waste: Contaminated solid waste, including empty vials, weighing paper, and used PPE (gloves, etc.), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour solutions down the drain.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate method as determined by your institution's safety office. Absorbent materials used for cleanup should be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
